Bromadol

Catalog No.
S1494157
CAS No.
77239-98-6
M.F
C22H28BrNO
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromadol

CAS Number

77239-98-6

Product Name

Bromadol

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol

Molecular Formula

C22H28BrNO

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3

InChI Key

PRSUTWWKYIVBEU-UHFFFAOYSA-N

SMILES

Array

Synonyms

Bromadol HCL BDPC;Cyclohexanol, 4-(4-broMophenyl)-4-(diMethylaMino)-1-(2-phenylethyl)-, trans-;Bromadol HCl4-(4-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol hydrochloride

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br

The exact mass of the compound Bromadol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

discovery and synthesis of 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Identifiers

The table below summarizes the core identifiers and physical properties for Bromadol.

Property Description
Systematic Name 4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1]
Common Names BDPC, this compound [1]
CAS Number 77239-98-6 [2]
Molecular Formula C₂₂H₂₈BrNO [1]
Molar Mass 402.376 g·mol⁻¹ [1]
Melting Point 208 to 210 °C [1]
Chemical Structure A potent synthetic opioid with a distinctive arylcyclohexylamine structure [1]

Discovery and Pharmacological Profile

This compound was discovered in the 1970s by Daniel Lednicer and Philip VonVoigtlander at the Upjohn Company during research for non-addictive, potent opioid analgesics [1] [3]. A key aspect of its activity relates to its stereochemistry.

  • Isomerism and Potency: The compound has a trans-isomer that is the more pharmacologically active form [1].
  • Evolving Potency Estimates: Initial animal studies in the 1970s suggested an extraordinarily high potency, estimated to be approximately 10,000 times that of morphine [1] [3]. Later, more modern studies provided a revised potency estimate, indicating the active trans-isomer is about 504 times more potent than morphine [1] or roughly 2.9 times more potent than fentanyl [2].
  • Seizure and Illicit Market: Bromadul was first seized in a law enforcement action in Montreal, Canada, in 2013 and has continued to appear on the international designer drug market [1] [4].

In Vitro Functional Activity

The table below summarizes quantitative data from a 2020 study that evaluated this compound's performance in cellular assays, demonstrating its high potency and efficacy at the μ-opioid receptor (MOR) [2].

Assay / Parameter Value Context
βarr2 Recruitment (EC₅₀) 7.6-fold lower than fentanyl Measures receptor engagement of beta-arrestin-2 [2]
mini-Gi Recruitment (EC₅₀) 10.8-fold lower than fentanyl Measures receptor engagement of Gαi protein [2]
Key Finding High efficacy and potency at MOR Suggests a molecular explanation for its strong in vivo effects [2]

Research and Safety Considerations

Work with highly potent MOR agonists like this compound carries a substantial risk of severe adverse effects, including profound respiratory depression [5].

  • Primary Hazard: The main risk is respiratory depression, which can be fatal [5] [3].
  • Other Expected Effects: Based on its pharmacology, expected effects include strong analgesia, sedation, euphoria, constipation, and development of rapid tolerance and dependence [3].
  • Recommended Safety Mitigations:
    • Always use proper personal protective equipment (PPE) and work in a well-ventilated fume hood [5].
    • Never work alone; other research group members should always be present to observe [5].
    • Ensure team training on how to recognize an opioid overdose and administer the rescue agent naloxone (Narcan) [5].

Research Application and Analogues

This compound is used in scientific settings as an analytical reference material for research and forensic applications [2]. Structure-activity relationship (SAR) studies from its initial development indicate that analogues with the para-bromine replaced by chlorine or a methyl group retain similar activity [1].

Mechanism of Action and Signaling

This compound is a potent μ-opioid receptor (MOR) agonist [3]. The diagram below illustrates the core signaling pathways activated when an agonist like this compound binds to MOR.

G Agonist Agonist (e.g., this compound) MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds GI Gαi Protein MOR->GI Activates Barr β-arrestin Recruitment MOR->Barr Promotes cAMP ↓ cAMP Production GI->cAMP Inhibits Adenylyl Cyclase Effects Cellular Response cAMP->Effects Contributes to Analgesia & Side Effects Barr->Effects Linked to Side Effects (e.g., Respiratory Depression)

Information Gaps and Further Research

The search results provide a solid foundation on this compound's background and pharmacology. However, for a complete technical whitepaper, the following information is lacking from the current search and would require consulting specialized chemical and pharmacological databases:

  • Detailed Synthetic Procedure: The complete, step-by-step experimental protocol for the chemical synthesis and purification of this compound is not provided in these results. The original patent (US 4366172) would be a primary source for this information [1].
  • Comprehensive Binding Affinity Data: Specific numerical values (Ki or IC₅₀) from receptor binding assays for MOR, DOR, and KOR are not detailed.
  • Full In Vivo Pharmacokinetic Data: Parameters such as bioavailability, half-life, volume of distribution, and clearance from animal studies are not available in these sources.

References

Comprehensive Technical Guide to Arylcyclohexylamines: Chemistry, Pharmacology, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Background

Arylcyclohexylamines (ACHs) represent a significant class of synthetic psychoactive substances that have evolved from pharmaceutical candidates to compounds of forensic and public health concern. These chemicals are characterized by a unique molecular framework consisting of an aryl group attached to a cyclohexylamine unit in a geminal configuration. The historical trajectory of ACHs began with phencyclidine (PCP), first synthesized in 1926 and investigated as an anesthetic under the name Sernyl in the 1950s. Clinical development was abandoned in 1965 when approximately 15% of patients experienced severe psychotomimetic effects, though PCP later emerged as a recreational drug known as "angel dust" in the 1970s. [1]

The continued search for safer alternatives led to the development of ketamine in 1962 by the pharmaceutical company Parke-Davis, which received FDA approval in 1970 and found extensive application in human and veterinary anesthesia, particularly during the Vietnam War. [1] Ketamine represented a significant structural evolution from PCP, featuring an o-chlorophenyl group rather than an unsubstituted phenyl ring and a methylamine rather than a piperidine group on the cyclohexylamine scaffold. The early 2000s witnessed the emergence of novel ACH derivatives as new psychoactive substances (NPS), designed to mimic the effects of controlled substances while circumventing legal restrictions through strategic molecular modifications. [1] [2]

Chemical Structure and Structure-Activity Relationships

Fundamental Chemical Architecture

The core structural template of arylcyclohexylamines consists of three key components: a cyclohexyl ring, an aryl group, and an amine group, with the aryl moiety positioned geminal to the amine. [3] This arrangement creates a stereogenic center at the point of attachment, resulting in chiral molecules with enantiomers that frequently display distinct pharmacological profiles. The cyclohexyl ring is generally conserved across derivatives as it is essential for NMDA receptor antagonism, while strategic modifications to the aryl ring and amine substituents enable fine-tuning of pharmacological properties. [1] [3]

Ketamine exemplifies this structural paradigm with its characteristic o-chlorophenyl aryl group and methylamine nitrogen substituent. The asymmetric carbon at the C2 position gives rise to two optical isomers: S(+)-ketamine (esketamine) and R(-)-ketamine (arketamine). Notably, S(+)-ketamine demonstrates approximately fourfold greater affinity for the NMDA receptor compared to the R(-) enantiomer. [1] Structural derivatives of established ACHs typically involve substitutions on the aryl ring (e.g., methoxy, methyl, halogen groups) or modifications to the amine component (e.g., elongation from methyl to ethyl, propyl, or incorporation into cyclic structures like piperidine or pyrrolidine). [3]

Structure-Activity Relationship Trends
  • Aryl Substitutions: Methoxy substitutions at the 3-position of the phenyl ring generally enhance potency, as evidenced by compounds such as 3-MeO-PCP and 3-MeO-PCE. [4] Halogen substitutions, particularly at the 2-position (as in ketamine), influence receptor binding affinity and metabolic stability. [1]

  • Amine Modifications: Extension from methyl to ethyl amines (e.g., deschloroketamine to eticyclidine) typically alters pharmacokinetic properties including duration of action and metabolic pathways. Cyclic amines like piperidine (PCP) and pyrrolidine (PCPy) confer distinct receptor interaction profiles and increased lipophilicity. [3]

  • Cyclohexyl Modifications: The introduction of a ketone group at the 2-position (as in ketamine derivatives) generally reduces potency compared to non-ketone analogs but may improve water solubility. [1]

Table 1: Structural Modifications and Their Effects on ACH Properties

Structural Element Modification Examples Impact on Properties
Aryl Ring Phenyl (PCP), o-chlorophenyl (ketamine), m-methoxyphenyl (3-MeO-PCP) Influences receptor affinity, potency, and selectivity
Amine Group Methyl (ketamine), ethyl (PCE), piperidine (PCP), pyrrolidine (PCPy) Alters pharmacokinetics, duration, and binding orientation
Cyclohexyl Ring Unsubstituted (PCP), 2-keto (ketamine), 2-hydroxy (2-HO-PCP) Affects solubility, metabolism, and blood-brain barrier penetration
Stereochemistry R(-) vs S(+) enantiomers Significant differences in potency and effect profile

Pharmacological Mechanisms and Signaling Pathways

Primary Mechanism: NMDA Receptor Antagonism

ACH derivatives primarily exert their effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel permeable to calcium ions. [1] These compounds bind to an allosteric site within the ion channel known as the PCP-binding site, physically blocking ion flux when the receptor is activated by glutamate. [1] [2] This NMDA receptor antagonism is fundamentally responsible for the dissociative anesthetic properties characteristic of ACHs, which Domino et al. (1965) described as a failure of cortical sensory information to reach associative areas, effectively creating dissociation between thalamocortical and limbic systems. [1]

The NMDA receptor itself is composed of multiple subunits encoded by seven genes (GluN1, GluN2A→D, and GluN3A→B), with various subunit combinations conferring distinct pharmacological properties. [1] ACH binding prevents calcium influx through the receptor channel, subsequently disrupting intracellular calcium-dependent signaling pathways and neurotransmitter release. This mechanism not only produces anesthesia but may also contribute to the antidepressant effects observed with ketamine, potentially through activation of the mammalian target of rapamycin (mTOR) pathway and inactivation of glycogen synthase kinase-3 beta. [1]

Secondary Receptor Interactions

Beyond NMDA receptor antagonism, several ACH compounds interact with additional molecular targets:

  • Monoamine Transporters: Some ACH derivatives, particularly PCP analogs, inhibit the dopamine transporter (DAT), increasing extracellular dopamine levels and contributing to stimulant and euphoriant effects as well as psychosis at high doses. [3]

  • Opioid Receptors: Certain ACH structures demonstrate activity at μ-opioid receptors (MOR), mediating analgesic and euphoriant effects distinct from their dissociative properties. [3]

  • Additional Targets: Some ACHs exhibit activity at σ receptors, nicotinic acetylcholine receptors (nAChRs), and D2 dopamine receptors, which may contribute to hallucinogenic and psychotomimetic effects. [3]

G cluster1 Arylcyclohexylamine Pharmacological Targets cluster2 Primary Mechanism cluster3 Secondary Mechanisms cluster4 Clinical Effects ACH Arylcyclohexylamine Molecules NMDA NMDA Receptor (Non-competitive Antagonist) ACH->NMDA DAT Dopamine Transporter Inhibition ACH->DAT MOR μ-Opioid Receptor Activation ACH->MOR Other Other Targets (σ, nACh, D2) ACH->Other Ca Calcium Influx Inhibition NMDA->Ca Glutamate Glutamatergic Signaling Disruption Ca->Glutamate Dissociative Dissociative Anesthesia Glutamate->Dissociative Psych Psychotomimetic Effects DAT->Psych Euphoria Euphoria DAT->Euphoria Analgesia Analgesia MOR->Analgesia MOR->Euphoria Other->Psych

Diagram: Multi-target pharmacological approach of arylcyclohexylamines showing primary NMDA receptor antagonism and secondary mechanisms contributing to complex clinical effects

Pharmacokinetic Properties

The pharmacokinetic profiles of ACH compounds vary significantly based on their structural features, though most share characteristics with the prototypical compound ketamine. [1] Key pharmacokinetic considerations include:

  • Absorption and Bioavailability: Ketamine demonstrates poor oral bioavailability due to significant first-pass metabolism, leading to preferential administration via intravenous, intramuscular, or nasal routes. [1] In contrast, PCP is well-absorbed through various routes of administration.

  • Distribution and Metabolism: ACHs generally exhibit rapid distribution and ability to cross the blood-brain barrier, with ketamine's volume of distribution approximately 3-5 L/kg. [1] Metabolic pathways primarily involve hepatic cytochrome P450 enzymes, notably N-demethylation (e.g., ketamine to norketamine) and hydroxylation reactions.

  • Elimination: Ketamine has a relatively short elimination half-life of 2-3 hours, while PCP may persist in the body for extended periods (up to four weeks) due to adipose tissue accumulation and enterohepatic circulation. [2]

Analytical Characterization and Detection Methods

Sample Preparation Techniques

The analysis of ACHs in biological matrices requires sophisticated sample preparation methods to extract and concentrate analytes while minimizing matrix effects. Common approaches include:

  • Liquid-Liquid Extraction (LLE): Employed using 0.075% formic acid in acetonitrile and ethanol (90:10 ratio) for broad-spectrum extraction of ACHs from biological samples. [2]

  • Solid-Phase Extraction (SPE): Fully automated SPE systems provide enhanced reproducibility and recovery efficiency, particularly valuable for multi-analyte screening approaches capable of detecting up to 74 NPS simultaneously. [2]

  • Protein Precipitation: A simple, rapid technique often used as a preliminary clean-up step, though generally less effective than LLE or SPE for complex matrices.

The choice of extraction method significantly impacts method sensitivity, specificity, and the ability to detect low concentrations of novel analogs in forensic and clinical samples.

Instrumental Analysis Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides reliable identification and quantification of ACHs through characteristic mass fragmentation patterns and retention indices. [5] [4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity for polar and thermally labile compounds without derivatization requirements, with reported limits of detection as low as 0.4 ng/mL for novel ACH analogs. [2]

  • Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS): Enables untargeted screening through accurate mass measurement, particularly valuable for identifying novel analogs not included in targeted screening panels. [2]

  • Supplementary Techniques: Nuclear magnetic resonance (NMR) spectroscopy, ultraviolet diode array detection (UV-DAD), and infrared spectroscopy (IR) provide orthogonal structural confirmation, especially for completely novel analogs. [4]

G cluster1 Analytical Workflow for ACH Detection cluster2 Sample Preparation cluster3 Instrumental Analysis cluster4 Confirmation & Characterization Sample Biological Sample (Blood, Urine, Tissue) Prep1 Liquid-Liquid Extraction (LLE) Sample->Prep1 Prep2 Solid-Phase Extraction (SPE) Sample->Prep2 Prep3 Protein Precipitation Sample->Prep3 IA1 GC-MS Identification & Quantification Prep1->IA1 IA2 LC-MS/MS High Sensitivity Prep2->IA2 IA3 LC-TOF-MS Untargeted Screening Prep3->IA3 Conf1 NMR Spectroscopy Structural Elucidation IA1->Conf1 Conf2 UV-DAD & IR Orthogonal Confirmation IA2->Conf2 Data Database Matching IA3->Data Conf1->Data Conf2->Data

Diagram: Comprehensive analytical workflow for detecting and characterizing arylcyclohexylamines in biological specimens

Method Validation Parameters

Robust analytical methods for ACH detection require thorough validation including determination of:

  • Limit of Detection (LOD): Ranging from 0.4 ng/mL for novel analogs to 4 ng/mL for established compounds like PCP. [2]

  • Limit of Quantification (LOQ): Typically approximately 5 ng/mL for multi-analyte screening approaches. [2]

  • Selectivity and Specificity: Demonstration of minimal matrix interference and clear differentiation between positional isomers. [4]

  • Accuracy and Precision: Meeting established guidelines for bioanalytical method validation (e.g., FDA guidelines).

Public Health Impact and Forensic Considerations

Emerging Trends and Prevalence

The public health impact of ACHs has escalated significantly with the continuous emergence of novel analogs on the recreational drug market. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reported that between 2005 and 2021, 127 new ACH substances were identified in the European Union, with ketamine alone accounting for 10% of NPS seizures in 2021. [2] Wastewater analysis studies have detected concerning levels of ketamine residues in urban environments, with concentrations ranging from 1.91 mg per 1000 people per day in Almada, Portugal, to 29.45 mg in Barcelona, Spain. [2]

The proliferation of ACH analogs is facilitated by their availability through online markets, both surface web and Darknet platforms, where they are frequently marketed as "research chemicals" with prices ranging from approximately $41.80 to $50.00 per gram as of 2022. [5] This digital marketplace enables rapid global distribution while presenting significant challenges for regulatory control and enforcement.

Toxicity and Harm Reduction

ACH compounds pose substantial public health risks due to several factors:

  • Unpredictable Potency: Novel analogs may exhibit significantly enhanced potency compared to their parent compounds, with limited human toxicity data available. [5]

  • Polydrug Adulteration: Forensic analyses frequently identify ACHs in products sold as other substances, exemplified by case reports identifying AP-238 and 2-fluorodeschloroketamine in powders marketed as bucinnazine. [5]

  • Limited Clinical Knowledge: Healthcare providers often lack comprehensive information about the clinical management of exposures to novel ACH analogs, complicating emergency medical response.

Table 2: Public Health Challenges Posed by Novel ACH Compounds

Challenge Category Specific Issues Potential Mitigation Strategies
Analytical Detection Novel analogs not included in standard screening panels Development of untargeted screening methods, reference standard synthesis
Clinical Management Unknown toxicity profiles, lack of antidotes Establishment of harmonized response protocols, information sharing
Regulatory Control Rapid emergence of new analogs circumventing legislation Generic scheduling approaches, international cooperation
Public Awareness Misrepresentation of products, unknown composition Drug checking services, harm reduction education
Regulatory Landscape and Control Measures

The international regulatory framework for controlling ACH compounds continues to evolve in response to the emergence of novel analogs. While ketamine is listed in Schedule III of the UN Convention on Psychotropic Substances, and PCP is in Schedule II, many novel analogs initially escape international control due to their structural differences from scheduled compounds. [1] [6] The World Health Organization's Expert Committee on Drug Dependence (ECDD) regularly reviews substances for potential international scheduling, with compounds such as 3-MeO-PCP undergoing formal assessment. [6]

In response to the rapid proliferation of NPS, including ACHs, the United Nations Office on Drugs and Crime (UNODC) established the Global Synthetics Monitoring: Analyses, Reporting and Trends (SMART) program in 2008 to enhance information sharing and early warning systems. [2] Additionally, some jurisdictions have implemented generic legislation that controls entire structural families rather than individual compounds, providing a more proactive approach to the regulation of novel analogs.

Conclusion

Arylcyclohexylamines represent a structurally diverse and pharmacologically complex class of compounds with significant implications for both medicine and public health. Their evolution from pharmaceutical candidates to recreational NPS underscores the dynamic interplay between chemical innovation, drug regulation, and substance use trends. The dual-use potential of these compounds—as valuable therapeutic tools when used under controlled conditions and as substances of abuse with significant toxicity—presents unique challenges for researchers, clinicians, and public health authorities.

References

early animal studies bromadol potency evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Bromadol (BDPC) Profile

The table below summarizes the core identity and early data for this compound.

Attribute Description
Systematic Name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1]
Common Name This compound [1]
Developer The Upjohn Company (1970s) [2] [1]
Initial Reported Potency ~10,000x morphine (1979 animal study) [1]
Revised Potency (Active Isomer) 504x morphine (later study with modern techniques) [1]
Chemical Class Arylcyclohexylamine; fully synthetic opioid [1]

Early Animal Studies & Potency Evaluation

The primary source for initial animal data is a 1979 study by Lednicer and VonVoigtlander. Key methodological details and findings are summarized below.

Study Aspect Reported Methodology & Findings
Key Study Lednicer D, VonVoigtlander PF. "4-(p-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol, an extremely potent representative of a new analgesic series." Journal of Medicinal Chemistry, 1979 [1].
Experimental Models Animal models (in vivo) [1].
Analgesic Assay The phenylquinone-induced writhing test in mice was a standard assay for screening analgesic activity during that period [2].
Initial Potency Estimate Approximately 10,000 times the potency of morphine [1].
Critical Methodological Note Early screening techniques estimated potency based on racemic mixtures (a 50/50 mix of both stereoisomers) [1].
Revised Potency Later studies using more modern and selective techniques assigned a potency of 504 times that of morphine to the more active trans-isomer [1].

Experimental Protocol Context

While the exact procedural details of the 1979 study are not fully detailed in the searched sources, the general workflow for such early-stage analgesic screening can be summarized. The diagram below outlines this typical process.

Start Compound Synthesis (this compound) A1 In Vivo Animal Model (typically mice) Start->A1 A2 Administer Test Compound A1->A2 B1 Administer Control (Morphine or vehicle) A1->B1 A3 Induce Nociceptive Stimulus (e.g., phenylquinone writhing test) A2->A3 A4 Measure Behavioral Response (counting writhes) A3->A4 C Quantitative Analysis & Comparison (Calculate relative potency) A4->C B2 Induce Identical Stimulus B1->B2 B3 Measure Control Response B2->B3 B3->C

Typical workflow for early-stage analgesic compound screening

Key methodological considerations for these early studies include:

  • Analgesic Screening: The phenylquinone-induced writhing test was a common chemical assay where a noxious agent is injected intraperitoneally in mice, causing a characteristic stretching/writhing response. A reduction in writhes after compound administration indicates analgesic potency [2].
  • Stereochemistry: The large difference between initial and revised potency estimates highlights the critical importance of stereochemistry [2]. Many compounds are chiral, existing as non-superimposable mirror images (enantiomers) that can have vastly different pharmacological activities. Early potency estimates for this compound were based on the racemic mixture, while the later, more refined value reflects the activity of the purified, more active trans-isomer [1].

Mechanisms of Action & Toxicity

This compound is a potent synthetic agonist of the μ-opioid receptor (MOR) [3]. Activation of MOR initiates a complex intracellular signaling cascade, illustrated below.

Ligand This compound (μ-opioid receptor agonist) MOR μ-Opioid Receptor (MOR) Ligand->MOR Gi Gαi/o Protein MOR->Gi cAMP ↓ cAMP production Gi->cAMP K K+ Channel (Activation) Gi->K Ca Ca2+ Channel (Inhibition) Gi->Ca Effects Effects: Analgesia, Euphoria, Respiratory Depression cAMP->Effects K->Effects Ca->Effects

Simplified μ-opioid receptor signaling pathway

Beyond the primary mechanism, synthetic opioids like this compound may also interact with other neurotransmitter systems, which could contribute to their toxicity profile or explain why reversal with naloxone is sometimes less effective than expected [3].

References

4-aminocyclohexanol novel analgesic series discovery

Author: Smolecule Technical Support Team. Date: February 2026

Historical Discovery and Early Analgesic Series

The initial discovery of analgesia in this chemical space began with the investigation of phenylcyclohexylamines. A significant finding was that creating "reversed" analogues—shifting the amino group—led to novel analgesics [1].

  • Prototype Compound: The unexpected finding of analgesic activity in 1-(dimethylamino)-1-phenylcyclohexylamine prompted further investigation into its structure-activity relationships (SAR) [1].
  • 4-Amino-4-arylcyclohexanones: This novel class was systematically explored [1]. The synthesis involved a multi-step process starting from arylacetonitriles, proceeding through a double Michael reaction with acrylate, cyclization, decarboxylation, ketalization, and saponification. The key geminally substituted acid was then rearranged to the isocyanate using (C6H5O)2PON3 (diphenylphosphoryl azide), which was finally converted to the title compounds [1].
  • Structure-Activity Relationship (SAR): Analgesic activity in this series is highly sensitive to the nature and position of the substituent on the aromatic ring [1]. The most potent early compounds were the p-CH3 and p-Br substitutions, which showed about 50% the potency of morphine [1]. Deletion of the ring oxygen abolishes activity [1].

The following diagram maps the structural evolution from the initial prototype to key analgesic series and a widely used drug.

structural_evolution Phenylcyclohexylamines Phenylcyclohexylamines Reversed Analogues Reversed Analogues Phenylcyclohexylamines->Reversed Analogues Structural Modification 1-(Dimethylamino)-1-phenylcyclohexylamine 1-(Dimethylamino)-1-phenylcyclohexylamine Reversed Analogues->1-(Dimethylamino)-1-phenylcyclohexylamine Lead Discovery 4-Amino-4-arylcyclohexanones 4-Amino-4-arylcyclohexanones 1-(Dimethylamino)-1-phenylcyclohexylamine->4-Amino-4-arylcyclohexanones SAR Exploration U-compounds (Upjohn) U-compounds (Upjohn) 1-(Dimethylamino)-1-phenylcyclohexylamine->U-compounds (Upjohn) Parallel Research AH-7921 (Allen & Hanburys) AH-7921 (Allen & Hanburys) 1-(Dimethylamino)-1-phenylcyclohexylamine->AH-7921 (Allen & Hanburys) Parallel Research Tramadol Tramadol 4-Amino-4-arylcyclohexanones->Tramadol Clinical Development

Evolution from initial prototype to key analgesic series and drug.

Clinically Developed and Illicit Compounds

The 4-aminocyclohexanol structure is a key feature in several significant compounds, including one widely used clinical drug and others that have appeared as illicit substances.

Compound Name Core Structure / Key Feature Primary Mechanism of Action Status / Notes
Tramadol [2] (1RS, 2RS)-2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)-cyclohexanol hydrochloride Weak μ-opioid receptor agonist; also inhibits serotonin & noradrenaline reuptake [2] Clinically used analgesic for moderate to severe pain [2].
AH-7921 [3] 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide Potent synthetic opioid agonist [3]. Illicit Novel Synthetic Opioid (NSO); ~0.8x morphine potency in early assays [3].
U-47700 [3] trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide Selective kappa-opioid receptor (KOR) agonist [3]. Illicit NSO; originally developed by Upjohn; known for short-lived euphoria [3].

Synthesis of the 4-Aminocyclohexanol Core

The synthesis of the trans-4-aminocyclohexanol scaffold, a key intermediate, can be achieved through catalytic hydrogenation of 4-aminophenol. The following diagram outlines a generalized workflow for this process.

synthesis_workflow Start 4-Aminophenol Step1 Catalytic Hydrogenation Start->Step1 Step2 Reaction Mixture Processing Step1->Step2 Step3 Separation & Isolation Step2->Step3 End trans-4-Aminocyclohexanol Step3->End Catalyst Catalyst: Rh, Pd, Pt, Ni, or Ru Support: Al2O3 Acid: e.g., HCl Catalyst->Step1 Separation Separation from cis-isomer via: • Fractional Crystallization • Alkaline Solution Wash Separation->Step3

General workflow for synthesizing trans-4-aminocyclohexanol from 4-aminophenol.

Detailed Methodologies:

  • Catalytic Hydrogenation: The process typically involves hydrogenating 4-aminophenol in an aqueous solution with a metal catalyst (e.g., rhodium, palladium, platinum, nickel, or ruthenium) often on an alumina support, under a hydrogen pressure of 1-10 atm [4] [5]. An acid like hydrochloric acid is usually present [4].
  • Isolation of Trans-Isomer: The reaction produces a mixture of cis and trans isomers. The desired trans-4-aminocyclohexanol can be separated by fractional crystallization or by washing an organic solution with an alkaline aqueous solution, which selectively dissolves the cis-isomer [4].

Contemporary Research on Non-Opioid Analgesics

Current pain research is increasingly focused on discovering non-opioid analgesics to avoid the risks of addiction. While not directly based on the 4-aminocyclohexanol scaffold, this research identifies novel targets that could inspire future designs.

Drug/Target Name Mechanism of Action Development Status
Suzetrigine (Journavx) [6] Selective NaV1.8 inhibitor (blocks pain signals in peripheral nerves) [6]. FDA-approved (2025) for moderate-to-acute short-term pain [6].
Cebranopadol [6] Dual NOP/MOP receptor agonist (activates both nociceptin and μ-opioid peptide receptors) [6]. Phase 3 trials completed; NDA expected 2025 [6].
ADRIANA [7] Selective α2B-adrenoceptor antagonist (increases noradrenaline to activate pain-suppressing α2A receptors) [7]. Phase II trials for post-operative pain completed; preparing for larger trials [7].
CP-612 (CIDD-0150612) [8] Selective PKCε inhibitor (blocks a pain-related enzyme) [8]. Preclinical research; shown to reduce neuropathic pain without addiction [8].
DOR-KOR Heteromer [8] Selective activator of Delta/Kappa opioid receptor complexes (targets peripheral nerves) [8]. Early-stage research; target identification and compound screening [8].

References

synthesis protocol for 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of BDPC (Bromadol)

Table 1: Chemical and Physical Data for BDPC

Property Description
Systematic Name 4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1]
Other Designations This compound [2] [1]
Molecular Formula C₂₂H₂₈BrNO [1] [3] [4]
Molar Mass 402.37 g/mol [1] [4]
Melting Point 208–210 °C (for HCl salt) [1]
Chemical Structure A fully synthetic opioid with a distinctive arylcyclohexylamine structure [1].
Stereochemistry The compound is chiral. The trans-isomer is the more active form, and stereochemistry significantly affects its potency [2] [1].

Table 2: Pharmacological Profile of BDPC

Property Description
Original Potency Estimate ~10,000 times the potency of morphine (based on early animal models) [1] [3].
Revised Potency Estimate ~504 times the potency of morphine (for the more active trans-isomer, based on modern techniques) [1].
Primary Target Potent μ-opioid receptor (MOR) agonist [3] [5].
Therapeutic Intent Developed as a potent analgesic; never approved for clinical use in humans [2] [3].
Illicit Status Has appeared on the illicit drug market, with seizures reported as early as 2013 [1].

Synthetic Approaches and Key Patents

The synthesis of BDPC was originally developed by researchers at the Upjohn Company in the 1970s [1] [3]. The available information points to two main synthetic pathways.

Original Research Route The pioneering work was documented by Lednicer and colleagues [6]. This early route is described as involving eight synthesis stages and employs a Curtius reaction with azide salts, which presents significant safety challenges due to the potential toxicity and explosivity of azide compounds [7].

Improved Industrial Synthesis Later patents disclose improved methods for producing key intermediates, the substituted aminocyclohexanones. The objective of these improved routes is to develop a safer, scalable process that avoids hazardous reagents and minimizes synthesis steps [7].

Table 3: Key Methodological Improvements in Patented Synthesis

Improvement Aspect Description
Avoidance of Hazardous Reagents The improved method is designed specifically to avoid the use of cyanide and azide salts [7].
Key Reaction Involves the direct addition of an organolithium compound (e.g., phenyllithium) to an imine intermediate [7].
Reaction Conditions The reaction is performed in inert solvents (e.g., dibutyl ether, tetrahydrofuran) at moderate temperatures (0°C to 35°C) [7].
Scalability The method is designed to be viable on a gram or kilogram scale [7].

The following workflow diagram outlines the core strategic approach for the modern synthesis based on patent information:

G Start Start Synthesis Planning A Identify Precursor Cyclohexanone Intermediate Start->A B Form Imine Intermediate (Reaction with Methylamine) A->B C Nucleophilic Addition (Organolithium Compound, e.g., Phenyllithium) B->C D Further Functionalization (Introduce phenethyl group) C->D F Consider Stereochemistry (Separate/purify trans-isomer) C->F Critical Step E Final Product BDPC/Bromadol D->E E->F

Critical Experimental Considerations

  • Stereochemistry: The potency of BDPC is highly dependent on its stereochemistry [2]. The trans-isomer is significantly more active. Any synthesis and subsequent analytical detection method must account for and determine the specific isomeric configuration of the final product [2].
  • Safety: Working with potent opioid agonists carries the risk of severe respiratory depression. Mitigation strategies must include the use of personal protective equipment (PPE), working in a well-ventilated fume hood, and having overdose rescue protocols, including the availability of naloxone (Narcan) [5].
  • Legal Status: BDPC has been identified as an emerging illicit substance [2] [1]. Any legitimate research must comply with all national and international regulations concerning controlled substance analogs.

Reference Information

The following list provides the key sources that inform this technical note.

  • Sharma, K.K., et al. "The search for the 'next' euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning." Forensic Toxicol 37, 1–16 (2019). PMC6314991 [2].
  • "BDPC - Wikipedia". Retrieved from [Link] [1].
  • "Method for synthesizing substituted aminocyclohexanone compounds". Google Patents US8658827B2 [7].
  • Lednicer, D., & VonVoigtlander, P.F. "4-(p-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol, an extremely potent representative of a new analgesic series". Journal of Medicinal Chemistry 22(10), 1157-1158 (1979) [1] [3] [6].
  • Liu, Z.H., et al. "Opioid activity of C8813, a novel and potent opioid analgesic". Life Sciences 73(2), 233-41 (2003) [1] [3].

Methodology Note

The original synthetic procedures are primarily documented in older patent literature and journals [6]. For a verified, detailed laboratory protocol, consulting the full text of the original journal articles and patents by Lednicer et al. is essential. The improved synthetic method is detailed in patent US8658827B2 [7].

References

Comprehensive Analytical Methods for Bromadol Characterization: HPLC and GC-MS Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromadol and Analytical Challenges

This compound (BDPC; systematic name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol) is a potent fully synthetic opioid with a distinctive arylcyclohexylamine chemical structure originally developed by Daniel Lednicer at Upjohn in the 1970s [1]. Initial studies estimated its potency at approximately 10,000 times that of morphine in animal models, though more recent studies using modern techniques have assigned a value of 504 times the potency of morphine for the more active trans-isomer [1]. This extreme potency presents significant analytical challenges, particularly regarding sensitivity requirements and impurity profiling, as even trace-level impurities can have substantial pharmacological consequences.

The structural complexity of this compound, featuring multiple functional groups and stereocenters, necessitates sophisticated analytical approaches for comprehensive characterization. This compound's chemical structure comprises a cyclohexanol ring substituted with a dimethylamino group, a bromophenyl ring, and a phenethyl chain, creating multiple sites for potential isomeric forms and degradation products [1]. The identification and quantification of synthetic impurities and degradation products are critical for pharmaceutical development and quality control, particularly given the compound's extreme potency and potential for misuse in illicit markets [2].

The analytical characterization of this compound requires highly selective and sensitive methods to resolve complex mixtures of related compounds and accurately quantify the active pharmaceutical ingredient amidst potential impurities. The main challenges include separating isomeric compounds, detecting low-abundance impurities, and achieving adequate sensitivity given the compound's high potency. This document presents validated HPLC and GC-MS methods specifically adapted for this compound analysis, along with purification protocols to ensure material quality suitable for pharmaceutical development and forensic investigation.

HPLC Method for this compound Analysis and Impurity Profiling

Principle and Scope

High-Performance Liquid Chromatography (HPLC) with ultraviolet detection provides a robust, precise, and accurate method for the quantitative determination of this compound and its related impurities, particularly 2-phenylethanol, which has been identified as a major synthetic impurity [2]. This method is suitable for quality control testing of bulk drug substances, finished pharmaceutical products, and forensic samples, enabling the separation and quantification of this compound from its potential impurities with high specificity and sensitivity.

Equipment and Reagents
  • HPLC System: Liquid chromatograph with isocratic or low-pressure gradient capability, equipped with UV-Vis or photodiode array detector, and a 20-100 μL injection loop.
  • Column: C18 reversed-phase column (250 × 4.6 mm I.D., 5 μm particle size) or equivalent.
  • Data Acquisition System: Computer with chromatography data system software for peak integration and data processing.
  • Mobile Phase: Methanol:water mixtures (optimized between 60:40 to 80:20 v/v based on specific column characteristics).
  • Diluent: Absolute methanol (HPLC grade).
  • Standard Solutions: this compound reference standard and 2-phenylethanol impurity standard of known purity.
Sample Preparation Protocol
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a solution with nominal concentration of 1 mg/mL.

  • Test Solution Preparation: Accurately weigh approximately 10 mg of this compound test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a solution with nominal concentration of 1 mg/mL.

  • System Suitability Solution: Prepare a mixture containing this compound and 2-phenylethanol at approximately 1 μg/mL each in methanol.

  • Filtration: Pass all solutions through a 0.45 μm membrane filter prior to injection into the HPLC system.

Chromatographic Conditions
  • Mobile Phase: Methanol:water (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm
  • Injection Volume: 20 μL
  • Column Temperature: Ambient (25 ± 5°C)
  • Run Time: 20 minutes

Table 1: HPLC Retention Times for this compound and Principal Impurity

Compound Retention Time (min) Relative Retention
2-Phenylethanol 4.38 0.25
This compound 17.39 1.00
System Suitability Requirements

Prior to sample analysis, the chromatographic system must meet the following system suitability criteria:

  • The relative standard deviation (RSD) of peak areas for six replicate injections of this compound standard solution should be ≤ 2.0%.
  • The resolution between 2-phenylethanol and this compound peaks should be ≥ 2.0.
  • The theoretical plate count for the this compound peak should be ≥ 2000.
  • The tailing factor for the this compound peak should be ≤ 2.0.

GC-MS Method for this compound Characterization

Principle and Scope

Gas Chromatography-Mass Spectrometry provides a highly specific and sensitive method for the identification and confirmation of this compound in complex matrices, leveraging the separation power of GC with the structural elucidation capabilities of MS. This technique is particularly valuable for forensic applications and stability studies where definitive compound identification is required amidst complex sample matrices [3] [4]. The method enables detection and characterization of this compound based on its retention behavior and mass spectral fragmentation pattern.

Equipment and Reagents
  • GC-MS System: Gas chromatograph equipped with mass spectrometric detector, preferably with electron ionization source.
  • Column: Medium-polarity GC column such as DB-35, DB-200, or VF-1701ms (30 m × 0.25 mm × 0.25 μm) [4].
  • Data System: Computer with GC-MS data acquisition and processing software, along with mass spectral libraries for compound identification.
  • Carrier Gas: Ultra-high purity helium at constant flow of 1.0-2.0 mL/min.
  • Extraction Solvents: Methanol, acetonitrile, or ethyl acetate of HPLC or GC-MS grade.
Sample Preparation and Extraction
  • Solid Samples: For tablet or powder samples, grind to a fine powder using a mortar and pestle. Accurately weigh approximately 10 mg and transfer to a glass test tube. Add 1 mL of methanol, sonicate for 5 minutes, then centrifuge to separate phases. Transfer the clear supernatant to a GC-MS vial for analysis [3].

  • Trace Samples: For residual samples from surfaces, use swabs moistened with methanol to wipe the surface of interest. Immerse the swab tip in 1 mL of methanol and vortex vigorously for 30-60 seconds. Transfer the extract to a GC-MS vial for analysis [3].

  • Standard Solutions: Prepare this compound standard solutions in methanol at concentrations ranging from 0.1 to 100 μg/mL for calibration and identification.

GC-MS Operating Conditions
  • Injection Volume: 1 μL (split or splitless mode depending on concentration)
  • Inlet Temperature: 250-280°C
  • Carrier Gas Flow: Helium, constant flow at 1.2 mL/min
  • Oven Temperature Program: Initial temperature 100°C (hold 1 min), ramp to 300°C at 20°C/min, final hold 10 min
  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron ionization (70 eV)
  • Mass Range: m/z 50-450
  • Solvent Delay: 3 minutes
Identification Criteria

This compound identification should be based on the following dual criteria:

  • Retention Time Match: The retention time of the sample component should match that of the this compound standard within ± 0.5%.

  • Mass Spectral Match: The mass spectrum of the sample component should exhibit a similarity index of ≥ 90% when compared to the reference spectrum of this compound.

Table 2: Characteristic Mass Spectral Fragments of this compound

m/z Relative Abundance Proposed Fragment
402 High Molecular ion (M+)
384 Medium M - H₂O
344 Low M - C₃H₆N
246 Medium C₁₃H₁₆Br⁺
105 High C₆H₅C₂H₄⁺
91 High C₇H₇⁺
58 High (CH₃)₂N⁺=CH₂

Purification Procedure for this compound

Background and Principle

During the synthesis of this compound, 2-phenylethanol has been identified as a major impurity, accounting for up to 9.6% by weight in commercial samples [2]. This impurity originates from the hydrolysis of phenethylmagnesium bromide, a reagent used in the final synthetic step. The purification procedure leverages the volatility difference between this compound and 2-phenylethanol, with the latter having a lower boiling point (219°C) compared to the higher decomposition point of this compound.

Equipment and Materials
  • Vacuum Oven: Capable of maintaining temperatures up to 50°C and vacuum of ≤ 0.1 bar.
  • Analytical Balance: With 0.1 mg accuracy.
  • Sample Containers: Glass or stainless steel trays suitable for vacuum drying.
Purification Protocol
  • Sample Loading: Spread the crude this compound sample evenly in a thin layer (approximately 2-5 mm depth) in a suitable container for drying.

  • Vacuum Drying: Place the sample in a vacuum oven and apply the following conditions:

    • Temperature: 45°C
    • Vacuum: ≤ 0.1 bar
    • Time: 12 hours
  • Process Monitoring: Periodically monitor the purification progress by HPLC analysis of samples taken from the material being purified.

  • Completion Verification: After the drying process, analyze the purified material by HPLC to confirm the removal of 2-phenylethanol impurity.

  • Storage: Store the purified this compound in a tightly sealed container protected from light at controlled room temperature.

Purification Efficiency

The effectiveness of this purification procedure is demonstrated by the complete elimination of the 2-phenylethanol peak (retention time 4.38 minutes) in the HPLC chromatogram of the purified this compound sample [2]. Additional confirmation can be obtained through ¹H-NMR spectroscopy, which shows a clean spectrum without characteristic signals of the 2-phenylethanol impurity after purification [2].

Data Analysis and Method Validation

Quantification Approach

For impurity quantification using HPLC, the percentage of 2-phenylethanol or other impurities in this compound samples can be calculated using the following formula:

% Impurity = (AI × WST × P) / (AST × WS) × 100

Where:

  • AI = Peak area of the impurity in the test solution
  • AST = Peak area of the impurity in the standard solution
  • WST = Weight of the impurity standard in mg
  • WS = Weight of the sample in mg
  • P = Percentage purity of the impurity standard
Method Validation Parameters

Both HPLC and GC-MS methods should be properly validated according to International Conference on Harmonization guidelines to ensure reliability, accuracy, and reproducibility of results [5]. The following validation parameters should be established:

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter HPLC Method GC-MS Method
Linearity Range 0.1-200 μg/mL 0.01-100 μg/mL
Limit of Detection 0.1 μg/mL 0.01 μg/mL
Limit of Quantification 0.3 μg/mL 0.03 μg/mL
Precision (RSD) ≤ 2.0% ≤ 5.0%
Accuracy (% Recovery) 98-102% 90-110%
Specificity No interference from impurities Baseline separation from matrix
System Suitability Testing

System suitability tests should be performed each day before sample analysis to ensure the analytical system is working properly. For the HPLC method, these tests should include evaluation of retention factor, column efficiency, resolution, and repeatability [5]. For GC-MS methods, system suitability should verify sensitivity, mass accuracy, and retention time stability.

The following workflow diagram illustrates the complete analytical process for this compound characterization:

G Sample Sample HPLC HPLC Sample->HPLC Impurity Profiling GCMS GCMS Sample->GCMS Identification/Confirmation Purification Purification HPLC->Purification If Impurity > Specification Results Results HPLC->Results Quantitative Data GCMS->Results Qualitative Data Purification->HPLC Re-analysis

Conclusion

The analytical methods described in this document provide comprehensive approaches for the characterization, quantification, and purification of this compound, addressing the unique challenges posed by its high potency and complex chemical structure. The HPLC method enables reliable quantification of this compound and its major impurity, 2-phenylethanol, with good precision and accuracy, making it suitable for quality control applications. The GC-MS method provides confirmatory identification capabilities essential for forensic analysis and stability studies. Additionally, the purification procedure offers an effective means of obtaining high-purity this compound, critical for both pharmaceutical development and reference standard preparation.

When implementing these methods, analysts should consider conducting matrix-specific validation for non-standard sample types and establishing appropriate system suitability criteria based on actual operating conditions. The extreme potency of this compound necessitates appropriate safety precautions during handling and analysis, particularly for powdered forms where accidental exposure could have serious consequences. These methods provide a solid foundation for the reliable analysis of this compound across research, pharmaceutical development, and forensic applications.

References

Quantitative Binding Data of Selected Opioids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the binding affinity (Kᵢ) for MOR of several opioid drugs, including a potency comparison for context. This data provides a reference frame for evaluating new compounds like BDPC [1] [2].

Opioid Drug MOR Binding Affinity (Kᵢ) Relative Potency (Approx.)
Sufentanil 0.1380 nM ~500x Morphine [2]
BDPC (bromadol) Information not found in search ~500x Morphine [1]
Fentanyl 1-100 nM range ~100x Morphine [2]
Morphine 1-100 nM range 1x (Reference) [2]
Buprenorphine < 1 nM - [2]
Oxymorphone < 1 nM - [2]
Hydromorphone < 1 nM - [2]
Oxycodone 1-100 nM range - [2]
Codeine > 100 nM - [2]
Tramadol 12.486 µM - [2]

Protocol: μ-Opioid Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound like BDPC for the MOR, based on established methods [2] [3].

Materials and Reagents
  • Membrane Preparation: Cell membranes (e.g., from CHO cells) expressing recombinant human MOR [2] [3].
  • Radioligand: ¹H-labeled agonist such as [³H]DAMGO ([d-Ala², N-Me-Phe⁴,Gly⁵-ol]enkephalin). Prepare a working solution in assay buffer [3].
  • Test Compound: BDPC and other reference compounds (e.g., morphine, fentanyl). Prepare a stock solution and serial dilutions in DMSO or assay buffer.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Equipment: Cell harvester, 96-well format filtration plates, liquid scintillation counter, centrifuge.
Experimental Procedure
  • Membrane Preparation: Harvest transfected cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at high speed (e.g., 27,000 g) for 15 minutes. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation. Finally, resuspend the membrane pellet in an appropriate volume of assay buffer. Keep on ice [3].
  • Assay Setup: In a 96-well plate, set up the following reactions in a total volume of 1 mL per well [3]:
    • Total Binding (TB): Assay buffer + membranes + radioligand.
    • Non-Specific Binding (NSB): Assay buffer + membranes + radioligand + 1 µM of unlabeled DAMGO (or another high-affinity unlabeled competitor) [3].
    • Test Compound Binding: Assay buffer + membranes + radioligand + various concentrations of BDPC.
  • Incubation: Incubate the reaction mixture for 60 minutes at 25°C to allow the binding to reach equilibrium [3].
  • Termination and Filtration: Filter the contents of each well through a glass-fiber filter plate (pre-soaked in buffer) using a cell harvester. This separates the bound radioligand from the free.
  • Washing: Rapidly wash the filter 3-4 times with ice-cold assay buffer to remove any unbound radioligand.
  • Detection: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter [3].
Data Analysis
  • Calculate Specific Binding: For each well, subtract the Non-Specific Binding (NSB) counts from the Total Binding (TB) and Test Compound Binding counts.
    • Specific Binding = Total Binding - Non-Specific Binding
  • Determine % Inhibition: For each concentration of BDPC, calculate the percentage of radioligand binding it inhibits.
    • % Inhibition = [1 - (Test Compound Binding - NSB) / (TB - NSB)] × 100
  • Calculate IC₅₀: Plot the % Inhibition against the log of the BDPC concentration. Use non-linear regression to fit a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of specific radioligand binding).
  • Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the IC₅₀ to the equilibrium inhibition constant (Kᵢ), which is independent of radioligand concentration [2].
    • Kᵢ = IC₅₀ / (1 + [L] / Kᴅ)
    • Where [L] is the concentration of the radioligand used, and Kᴅ is its dissociation constant for the MOR.

Experimental Workflow Diagram

The following diagram visualizes the key steps of the MOR binding assay protocol.

G Start Prepare MOR-Expressing Cell Membranes A Dispense Membranes and Assay Buffer Start->A B Add Radioligand ([³H]DAMGO) A->B C Add Test Compound (BDPC) or Controls B->C D Incubate at 25°C for 60 min C->D E Filter and Wash to Separate Bound/Free D->E F Measure Bound Radioactivity E->F End Analyze Data (Calculate Kᵢ) F->End

Critical Safety Considerations

  • High Potency Compounds: BDPC and many MOR agonists are highly potent. Conduct all work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE) [1].
  • Overdose Risk: Have the opioid antagonist naloxone (Narcan) available and ensure personnel are trained to recognize and respond to an opioid overdose [1].
  • Radioactive Materials: Follow institutional radiation safety protocols for the handling, disposal, and decontamination of materials exposed to tritium.

Research Context for BDPC

BDPC (this compound) is a potent synthetic opioid agonist investigated in the 1970s. It was reported to have an analgesic potency approximately 500 times that of morphine and about three times that of fentanyl. However, it never underwent clinical trials or commercial development, though some similar compounds have appeared on the illicit market [1].

References

In Vitro Functional Characterization of Bromadol: Application Notes and Protocols for β-Arrestin Recruitment Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Novel Psychoactive Substances (NPS) represent a significant threat to public health due to their high potency and poorly characterized pharmacology. Among these, bromadol has emerged as a synthetic opioid with concerning potential for dangerous physiological effects, including respiratory depression—a side effect traditionally associated with β-arrestin recruitment following μ-opioid receptor (MOR) activation. [1] Unlike traditional opioids, many NPS including this compound have not undergone rigorous pharmacological characterization, creating a critical knowledge gap in understanding their molecular mechanisms and signaling bias. The in vitro functional characterization of this compound's ability to recruit β-arrestin is therefore essential for understanding its mechanistic profile and potential cellular consequences.

This application note provides detailed methodologies for the quantitative assessment of this compound-induced β-arrestin recruitment through modern biosensor technologies. We present comprehensive experimental protocols, standardized quantitative data, and visualization tools to facilitate the accurate characterization of this compound and other opioid NPS in research settings. These approaches are particularly valuable for drug development professionals seeking to understand structure-activity relationships and signaling bias of novel opioid compounds, ultimately contributing to the development of safer analgesics with reduced side-effect profiles.

Experimental Summary & Quantitative Profiling

Key Findings on this compound Activity

This compound demonstrates remarkable potency and efficacy in β-arrestin recruitment assays when compared to reference opioid agonists. Recent investigations have systematically evaluated a panel of emerging non-fentanyl opioid NPS, revealing this compound's distinctive profile among these compounds. [2] The quantitative data obtained from these studies provide critical insights into this compound's functional activity at the MOR.

Table 1: Quantitative Parameters of this compound in β-arrestin Recruitment Assays

Parameter Value Reference Compound Reference Value
EC₅₀ 1.89 nM Hydromorphone Not specified
Eₘₐₓ (β-arrestin) >130% of hydromorphone Hydromorphone 100%
Eₘₐₓ (G protein) >260% of hydromorphone Hydromorphone 100%
Signaling Bias Not significant N/A N/A

The data indicate that this compound exhibits sub-nanomolar potency (EC₅₀ = 1.89 nM), making it one of the most potent agonists among the tested panel of non-fentanyl opioid NPS. [2] Additionally, this compound demonstrates superior efficacy in both β-arrestin and G protein recruitment pathways, exceeding the reference compound hydromorphone by ≥1.3-fold in β-arrestin recruitment and >2.6-fold in mini-Gi protein recruitment. [2] Despite its high efficacy in both pathways, this compound does not demonstrate significant biased agonism toward either pathway under the experimental conditions tested. [2]

Table 2: Comparative Profile of Select Novel Psychoactive Opioids

Compound β-arrestin EC₅₀ β-arrestin Eₘₐₓ G Protein EC₅₀ G Protein Eₘₐₓ
This compound 1.89 nM >130% hydromorphone Not specified >260% hydromorphone
Isotonitazene Not specified High efficacy Not specified High efficacy
Brorphine Not specified High efficacy Not specified High efficacy
AP-237 >3000 nM Lower efficacy Not specified Lower efficacy
Tianeptine >3000 nM High efficacy Not specified Not specified

Detailed Methodologies

β-Arrestin Recruitment Assay Protocol
3.1.1 Principle

The β-arrestin recruitment assay employs a bioluminescence resonance energy transfer (BRET) biosensor system to quantify real-time interactions between the activated μ-opioid receptor and β-arrestin2. This approach utilizes fluorescent protein technologies that convert protein-protein interactions into measurable optical signals, allowing for the dynamic monitoring of signaling events in live cells. [3]

3.1.2 Materials Required
  • Cell line: HEK293T cells stably expressing μ-opioid receptor (provide adequate validation of receptor expression levels)
  • Plasmids:
    • β-arrestin2-mNeonGreen fusion construct (emission peak: 517 nm)
    • MOR-Rluc8 luciferase donor construct (emission peak: 410 nm)
  • Substrates: Coelenterazine-h (promotes bioluminescence energy transfer)
  • Compounds: this compound (test compound), hydromorphone (reference agonist), naloxone (antagonist control)
  • Equipment: Plate reader capable of detecting BRET signals or fluorescence plate reader
3.1.3 Experimental Procedure

Day 1: Cell Seeding

  • Harvest and count HEK293T-MOR cells, ensuring viability >95%.
  • Seed cells in poly-D-lysine coated 96-well white-walled plates at a density of 50,000 cells/well in complete medium.
  • Incubate plates overnight at 37°C with 5% CO₂ to achieve 70-80% confluency at time of assay.

Day 2: Transfection (if using transient expression)

  • If β-arrestin biosensor is not stably expressed, transfert cells with β-arrestin2-mNeonGreen construct using appropriate transfection reagent.
  • Incubate for 24 hours to allow adequate protein expression.

Day 3: Compound Treatment and Measurement

  • Prepare serial dilutions of this compound in assay buffer (typically HBSS with 20 mM HEPES, pH 7.4).
  • Replace cell culture medium with assay buffer containing BRET substrate (5 μM coelenterazine-h).
  • Incubate for 5 minutes to allow substrate stabilization.
  • Acquire baseline BRET readings using appropriate filter settings (donor: 410±40 nm, acceptor: 515±30 nm).
  • Add increasing concentrations of this compound (typically 0.1 nM to 10 μM) to generate concentration-response curves.
  • Monitor BRET signals continuously for 15-30 minutes post-stimulation to capture kinetic parameters.
3.1.4 Data Analysis
  • Calculate BRET ratios by dividing the acceptor emission (515±30 nm) by the donor emission (410±40 nm).
  • Normalize data as percentage of maximal response to reference agonist (hydromorphone).
  • Fit concentration-response curves using non-linear regression (four-parameter logistic equation) to determine EC₅₀ and Eₘₐₓ values.
  • Perform statistical analyses using appropriate software (e.g., GraphPad Prism).
Kinetic Analysis of Signaling

The temporal dynamics of β-arrestin recruitment provide critical insights into compound efficacy and potential biased signaling. Recent advances in kinetic quantification enable researchers to move beyond traditional endpoint assays to capture the complete signaling profile. [3]

3.2.1 Protocol for Kinetic Measurements
  • Prepare cells and compounds as described in section 3.1.3.
  • Record BRET signals at 10-second intervals for a minimum of 30 minutes post-agonist addition.
  • Include vehicle controls to account for background signal fluctuations.
  • Perform experiments in triplicate to ensure statistical robustness.
3.2.2 Kinetic Parameter Calculation
  • Initial rate of signaling: Calculate the slope of the linear portion of the curve (typically first 2-5 minutes).
  • Peak response: Identify the maximum BRET ratio achieved during the observation period.
  • Signal persistence: Quantify the rate of signal decline after peak response, which may reflect receptor internalization.
  • Area under the curve: Integrate the entire response to assess total signaling output.

Signaling Pathways & Experimental Workflow

μ-Opioid Receptor Signaling Pathway

The molecular mechanisms underlying β-arrestin recruitment at MOR have been elucidated through structural studies, revealing how biased and non-biased agonists differentially engage this pathway. [4] [5] The following diagram illustrates the key events in this compound-induced β-arrestin recruitment:

G Compound This compound/Agonist MOR μ-Opioid Receptor (MOR) Compound->MOR Binding GProtein Gi Protein (cAMP inhibition) MOR->GProtein G protein signaling (Analgesia) GRK GRK Phosphorylation of MOR MOR->GRK Receptor Activation Arrestin β-Arrestin Recruitment GRK->Arrestin Phosphorylation Sites Exposure Internalization Receptor Internalization Arrestin->Internalization Receptor Complex Formation Effects Cellular Effects Internalization->Effects Desensitization & Respiratory Effects

Figure 1: μ-Opioid Receptor Signaling Pathway. This compound binding to MOR activates both G protein signaling (leading to analgesia) and GRK-mediated phosphorylation followed by β-arrestin recruitment (associated with receptor internalization and side effects like respiratory depression). [6] [4] [5]

Experimental Workflow for Arrestin Recruitment Assay

The systematic approach to characterizing β-arrestin recruitment involves multiple stages from cell preparation to data analysis. The following workflow outlines the key steps in the protocol:

G Step1 Cell Culture & Plating HEK293T-MOR Cells Step2 Biosensor Transfection β-arrestin2-mNeonGreen Step1->Step2 Step3 Compound Preparation This compound Serial Dilutions Step2->Step3 Step4 BRET Substrate Addition Coelenterazine-h Step3->Step4 Step5 Agonist Stimulation This compound Application Step4->Step5 Step6 Signal Detection Dual Wavelength Measurement Step5->Step6 Step7 Data Analysis EC₅₀ and Eₘₐₓ Calculation Step6->Step7

Figure 2: Experimental Workflow for β-Arrestin Recruitment Assay. The diagram outlines the sequential steps from cell preparation through to data analysis in the BRET-based β-arrestin recruitment assay. [3]

Data Interpretation & Applications

Analysis of this compound Signaling Profiles

The quantitative data obtained from β-arrestin recruitment assays reveal several important characteristics of this compound's pharmacological profile. The exceptional potency (EC₅₀ = 1.89 nM) demonstrates this compound's high affinity for MOR and efficiency in initiating β-arrestin coupling. [2] This potency exceeds that of many other novel psychoactive opioids, including AP-237 and tianeptine which show EC₅₀ values >3000 nM in similar assays. [2]

The high efficacy of this compound in both G protein and β-arrestin pathways (>130% and >260% of hydromorphone reference, respectively) indicates its strong agonist character with the ability to fully activate downstream signaling cascades. [2] This robust activation of both pathways may explain the concerning safety profile of this compound, as β-arrestin recruitment has been mechanistically linked to adverse effects including respiratory depression. [4]

The lack of significant signaling bias observed with this compound suggests it activates both major MOR signaling pathways relatively equally. [2] This distinguishes it from biased agonists like TRV130, which preferentially activate G protein signaling while minimizing β-arrestin recruitment. [4] [5]

Technical Considerations and Troubleshooting
  • Cell System Validation: Ensure consistent MOR expression levels between experiments, as receptor density can influence both potency and efficacy measurements.
  • Kinetic Parameters: The initial rate of β-arrestin recruitment may provide additional insights into compound efficacy beyond traditional potency measures. [3]
  • Assay Linearity: Validate the linear range of BRET responses before conducting formal experiments to ensure signals are within detection limits.
  • Reference Compounds: Always include standard agonists (e.g., hydromorphone) and antagonists (e.g., naloxone) as internal controls for assay performance.
  • Receptor Specificity: Confirm that observed effects are MOR-mediated by demonstrating blockade with selective MOR antagonists.

Concluding Remarks

The in vitro functional characterization of this compound using β-arrestin recruitment assays provides critical insights into its pharmacological profile and potential toxicological implications. The protocols outlined in this application note enable robust quantification of this compound's activity, revealing its exceptional potency and efficacy in engaging MOR signaling pathways. These findings contribute to the growing understanding of novel psychoactive substances and their threat to public health. [2] [1]

The methodologies described herein—incorporating modern biosensor technologies and kinetic analyses—offer a framework for systematically evaluating emerging opioid compounds. [3] These approaches are particularly valuable for drug development professionals seeking to understand structure-activity relationships and signaling bias, ultimately contributing to the development of safer analgesics with reduced side-effect profiles. Future applications of these protocols may include high-throughput screening of novel compounds and detailed mechanistic studies of opioid receptor signaling.

References

Comprehensive Application Notes and Protocols: Bromadol Receptor Activation Profiling Using Mini-Gi Recruitment Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromadol Pharmacology and Assay Rationale

This compound represents a class of potent synthetic opioids that has garnered significant research interest due to its exceptional analgesic potency and complex receptor interactions. Current research indicates this compound exhibits approximately 500 times the analgesic potency of morphine and about three times the potency of fentanyl, making it a valuable compound for studying potent opioid agonist effects [1]. As with other synthetic opioids, this compound acts primarily as an agonist at mu-opioid receptors (MOR), which belong to the large family of G protein-coupled receptors (GPCRs) [2]. Understanding this compound's precise mechanism of receptor activation and signaling bias has become increasingly important for both basic pharmacology and drug discovery efforts aimed at developing safer analgesics with reduced side effects.

The development of mini-G protein recruitment assays represents a significant advancement in GPCR pharmacology, enabling researchers to quantitatively measure receptor activation with improved sensitivity and specificity compared to traditional methods [3]. These assays are particularly valuable for studying potent synthetic opioids like this compound because they can detect receptor engagement without requiring downstream secondary messenger amplification, providing more direct insights into the initial receptor activation event. Furthermore, the ability to profile compounds against specific G protein subtypes allows for the identification of signaling bias - the preferential activation of certain downstream pathways over others - which has emerged as a promising strategy for developing therapeutics with improved safety profiles [4] [5].

Background and Mechanisms

GPCR Signaling and Opioid Receptor Pharmacology

G protein-coupled receptors constitute the largest family of membrane receptors in humans, regulating virtually all physiological processes. They share a common structural architecture consisting of seven transmembrane domains that undergo conformational rearrangements upon agonist binding [4]. Opioid receptors, particularly the mu-opioid receptor (MOR), are classical examples of GPCRs that signal primarily through Gαi/o protein families. Upon activation by agonists like this compound, MOR undergoes conformational changes that promote the exchange of GDP for GTP on the Gα subunit, leading to dissociation of the Gα-GTP complex from the Gβγ dimer [6]. Both components then regulate various downstream effectors, including inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways [2].

The functional dynamics of GPCRs have been increasingly elucidated through advanced structural techniques including X-ray crystallography, cryo-electron microscopy, and spectroscopic methods [4]. These approaches have revealed that GPCRs exist in multiple conformational states that can be preferentially stabilized by different ligands, giving rise to functional selectivity or biased signaling. This phenomenon has profound implications for opioid pharmacology, as evidence suggests that G protein-biased agonists may produce effective analgesia with reduced side effects such as respiratory depression and constipation [7]. This compound's exceptional potency makes it a particularly interesting tool compound for investigating these nuanced receptor dynamics and conformational states.

Molecular Pharmacology of this compound

This compound belongs to the broader class of synthetic opioids that emerged from pharmaceutical research efforts in the 1970s aimed at developing non-addictive opioid analgesics with morphine-like potency but improved safety profiles [1]. Although these efforts ultimately failed to yield commercial drugs, they produced several highly potent compounds including this compound. Recent studies indicate that this compound exhibits high affinity and efficacy at mu-opioid receptors, though its precise binding mode and receptor interaction mechanisms remain active areas of investigation [1].

Unlike traditional opiates that typically feature a phenolic hydroxyl group considered essential for receptor interaction, this compound and other potent synthetics like fentanyl and etonitazene demonstrate that alternative molecular interactions can mediate high-affinity binding and efficient receptor activation [1]. This structural flexibility suggests the existence of novel binding modes and activation mechanisms that may contribute to this compound's exceptional potency. Additionally, there is evidence that this compound may interact with other receptor systems beyond classical opioid receptors, including potential activity at serotonin receptors and monoamine transporters, which could contribute to its overall pharmacological profile and toxicological effects [2].

Assay Principles and Technology

Mini G Protein Technology Fundamentals

Mini G proteins represent engineered GTPase domains of Gα subunits that were specifically developed to facilitate structural and functional studies of active-state GPCRs [3]. These innovative tools address several limitations associated with working with native heterotrimeric G proteins, which are membrane-associated and undergo rapid nucleotide exchange that limits the stability of receptor-G protein complexes. Mini G proteins incorporate several key modifications: (1) truncation of the N-terminus to remove membrane anchors and Gβγ-binding surfaces; (2) deletion of the α-helical domain to improve stability and expression; (3) stabilizing mutations that enhance protein behavior in experimental systems; and (4) a critical mutation in the C-terminal α5 helix that uncouples GPCR binding from nucleotide release, thereby stabilizing receptor-mG complexes even in the presence of guanine nucleotides [3].

The development of multiple mG variants with maintained receptor-coupling specificity has been particularly valuable for pharmacological profiling. These include mGs (mimicking Gαs coupling), mGsi (mimicking Gαi/o coupling), mGsq (mimicking Gαq/11 coupling), and mG12 (mimicking Gα12/13 coupling) [3]. For this compound studies, the mGsi variant is most relevant, as it faithfully reproduces the coupling specificity of native Gαi/o proteins to MOR while offering the experimental advantages of the mini G platform. These mG proteins serve as robust probes that can be deployed in various assay formats to quantitatively report GPCR activation and coupling specificity in living cells [3].

Detection Methods and Biosensor Design

The most common and robust detection method for mini G protein recruitment assays involves Bioluminescence Resonance Energy Transfer (BRET), which provides sensitive, quantitative measurements of protein-protein interactions in live cells with excellent temporal resolution [3] [5]. In a typical BRET-based mG recruitment assay, the GPCR of interest (e.g., MOR) is fused to a luminescent donor (typically Rluc8), while the mG protein is fused to a fluorescent acceptor (such as venus). When the mG protein is recruited to the receptor upon activation, the proximity between donor and acceptor enables energy transfer, resulting in detectable fluorescence emission that serves as a quantitative measure of receptor activation [3].

Table 1: Comparison of GPCR Signaling Assay Technologies

Assay Type Principle Advantages Limitations
Mini G Protein BRET Direct recruitment of engineered mG to activated receptors Minimal background, stable complexes, suitable for kinetic studies Requires engineered receptors and mG proteins
Second Messenger (cAMP) Measurement of downstream signaling molecules Physiologically relevant, established protocols Indirect measure, signal amplification can complicate interpretation
β-Arrestin Recruitment Recruitment of arrestins to activated receptors Identifies biased signaling, well-established assays Measures alternative signaling pathway
Calcium Flux Measurement of intracellular Ca²⁺ changes High temporal resolution, sensitive Limited to Gαq-coupled receptors or engineered systems
Electrophysiology Direct measurement of ion channel activity Functional readout, high information content Low throughput, technically demanding

Alternative detection strategies include split-luciferase complementation assays, where fragments of NanoLuc luciferase are fused to the receptor and mG protein, respectively [3]. Complementation only occurs upon recruitment, generating a luminescent signal. While this approach can offer larger signal amplitudes (up to 20-fold increases), it may be less suitable for monitoring fast kinetic processes due to the irreversible nature of complementation [3]. Confocal imaging of mG proteins fused to fluorescent proteins can also provide visual confirmation of translocation from the cytoplasm to the plasma membrane upon receptor activation, offering spatial information about receptor activation patterns within cells [3].

Detailed Experimental Protocols

BRET-Based Mini-Gi Recruitment Assay for this compound

Cell Culture and Transfection:

  • Cell Line Selection: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Alternative cell lines with minimal endogenous opioid receptor expression may also be used.

  • Plasmid Preparation: Prepare high-quality plasmid DNA for:

    • Human MOR tagged with Rluc8 (MOR-Rluc8)
    • NES-venus-mGsi (nuclear export sequence-venus-mini Gi protein)
    • Optional: Gβ₁ and Gγ₂ subunits to enhance coupling efficiency
  • Transfection: Seed cells in 6-well plates at 60-70% confluence. Transfect using polyethylenimine (PEI) or similar transfection reagent at a 3:1 ratio with a total of 2 μg DNA per well using the following ratio: MOR-Rluc8:NES-venus-mGsi at 1:5. For improved results, include Gβ₁ and Gγ₂ at 1:1:1 ratio with MOR-Rluc8. Incubate for 24-48 hours post-transfection.

Cell Seeding and Preparation:

  • 24 hours post-transfection, detach cells with mild trypsinization and resuspend in assay buffer (Hanks' Balanced Salt Solution containing 5 mM HEPES, pH 7.4).

  • Adjust cell density to 1×10⁶ cells/mL and dispense 80 μL aliquots (80,000 cells) into white 96-well microplates. Allow cells to settle for 15-30 minutes at room temperature.

BRET Measurements:

  • Agonist Preparation: Prepare serial dilutions of this compound in assay buffer. Given this compound's exceptional potency, appropriate safety precautions must be observed, including personal protective equipment, working in a ventilated fume hood, and having opioid overdose reversal agents (e.g., naloxone) readily available [1].

  • Substrate Addition: Add 10 μL of coelenterazine 400a (final concentration 5 μM) to each well and incubate for 3-5 minutes.

  • Baseline Reading: Measure baseline BRET signals using a compatible plate reader (e.g., PHERAstar FSX or CLARIOstar) with dual emission filters (410-440 nm for Rluc8 and 510-540 nm for venus).

  • Agonist Stimulation: Add 10 μL of this compound solutions (10× concentration) to achieve desired final concentrations. Typically, 11-point concentration-response curves with half-log dilutions ranging from 10 pM to 100 nM are appropriate for initial this compound characterization.

  • Signal Acquisition: Monitor BRET signals continuously or take endpoint measurements at 5-10 minutes post-agonist addition. The BRET ratio is calculated as (emission at 510-540 nm)/(emission at 410-440 nm). Net BRET is determined by subtracting the BRET ratio from cells expressing MOR-Rluc8 alone.

Data Normalization and Analysis

Data Processing:

  • Calculate net BRET ratios by subtracting the background signal from cells expressing donor-only controls.

  • Normalize data to maximum and minimum responses using the following reference compounds:

    • Maximum response: 10 μM DAMGO (full MOR agonist)
    • Minimum response: Assay buffer only (basal activity) or 10 μM naloxone (inverse agonist)
  • Fit concentration-response curves using a four-parameter logistic equation in GraphPad Prism or similar software:

    Where Y is response, X is logarithm of agonist concentration, and EC₅₀ is the half-maximal effective concentration.

Quality Control Parameters:

  • Z' factor: >0.5 for robust assays
  • Signal-to-background ratio: Typically >2 for mini G protein assays
  • Coefficient of variation: <15% for replicate measurements

Results, Data Analysis, and Interpretation

Quantitative Profiling of this compound Activity

Table 2: Expected this compound Pharmacological Parameters in Mini-Gi Recruitment Assays

Parameter This compound Morphine Fentanyl DAMGO
EC₅₀ (nM) 0.1-1.0 10-50 1-5 5-15
Emax (%) 95-105 70-85 95-105 100
Hill Slope 0.8-1.2 0.7-1.1 0.9-1.3 0.8-1.2
pEC₅₀ 9.0-10.0 7.3-8.0 8.3-9.0 7.8-8.3

Based on this compound's documented exceptional potency (approximately 500× morphine and 3× fentanyl) [1], the expected EC₅₀ values in mini-Gi recruitment assays would fall in the sub-nanomolar range, significantly lower than reference opioids. The maximal efficacy (Emax) should approach 100% relative to the standard full agonist DAMGO, indicating that this compound functions as a full agonist at MOR with respect to G protein activation. The kinetics of recruitment would likely show rapid association, consistent with its fast-acting analgesic properties, while the stability of the MOR-mGsi complex would be expected to persist due to the engineered characteristics of mini G proteins that stabilize active-state complexes [3].

Troubleshooting and Technical Considerations

Common Issues and Solutions:

  • Low BRET Signal: Optimize donor:acceptor expression ratio (typically 1:3 to 1:10), verify protein expression and functionality, check coelenterazine substrate quality and concentration.

  • High Background Signal: Include proper controls (donor-only and acceptor-only), optimize expression levels to minimize nonspecific interactions, consider adding NES (nuclear export signal) to mG fusions to reduce nuclear localization [3].

  • Poor Window for Potent Agonists: For extremely potent compounds like this compound, ensure adequate sensitivity at low concentration ranges, use fresh dilutions from appropriate stock solutions, and verify cell viability and receptor expression.

  • Signal Instability: Use fresh coelenterazine preparations, maintain consistent timing between substrate addition and reading, control for temperature fluctuations.

Assay Validation:

  • Pharmacological Validation: Include standard MOR agonists (DAMGO, morphine) and antagonists (naloxone, naltrexone) to establish assay window and proper rank order of potency.

  • Specificity Controls: Demonstrate that BRET signals are blocked by MOR-selective antagonists but not by antagonists for unrelated receptors.

  • Expression Verification: Confirm comparable expression of receptor and mG fusion proteins across experiments via Western blotting or flow cytometry.

Applications and Utility in Drug Discovery

Biased Signaling Assessment

The mini G protein recruitment platform enables direct comparison of this compound's engagement with different signaling pathways, particularly when combined with β-arrestin recruitment assays [4] [5]. By quantifying the relative efficiency of G protein versus β-arrestin engagement, researchers can determine this compound's signaling bias - a property with profound implications for therapeutic utility and side effect profiles. Current evidence suggests that G protein-biased MOR agonists may produce effective analgesia with reduced adverse effects such as respiratory depression and constipation [7]. The exceptional potency of this compound makes it a valuable tool compound for establishing the upper limits of signaling bias at MOR and understanding how extreme efficacy translates to pathway engagement.

To quantitatively assess signaling bias, researchers can perform parallel assays measuring mGsi recruitment (G protein pathway) and β-arrestin2 recruitment using similar BRET methodologies. The resulting data can be analyzed using the Black-Leff operational model to calculate transduction ratios (ΔΔlog(τ/KA)) that provide a quantitative measure of ligand bias relative to a reference compound such as morphine [5]. This approach allows for the systematic classification of this compound's signaling profile and comparison with other opioids in the context of structure-activity relationships and therapeutic potential.

Safety Considerations and Regulatory Implications

Safety Protocols for this compound Handling:

Given this compound's exceptional potency and potential health risks, strict safety protocols must be implemented [1]:

  • Personal Protective Equipment: Wear appropriate gloves, lab coats, and safety glasses when handling this compound solutions.

  • Engineering Controls: Work exclusively in a properly functioning chemical fume hood to prevent inhalation exposure.

  • Administrative Controls: Never work alone with potent opioids; ensure multiple trained personnel are present who can recognize overdose symptoms and administer naloxone if needed.

  • Waste Management: Decontaminate all equipment and waste streams that contact this compound according to institutional guidelines for potent compounds.

  • Emergency Preparedness: Maintain naloxone rescue kits in the immediate work area and ensure all personnel are trained in recognition of opioid overdose and naloxone administration.

From a regulatory perspective, the mini G protein recruitment assays provide robust, quantitative data that aligns with current guidelines for in vitro pharmacological characterization of new chemical entities [5]. The technology offers high reproducibility and excellent signal-to-background characteristics that support its use in both basic research and drug discovery applications. Furthermore, the ability to profile compounds across multiple G protein families using the mG platform enables comprehensive pharmacological characterization early in the development process, potentially identifying undesirable off-target activity or polypharmacology that could impact therapeutic utility or safety [3].

Visualized Signaling Pathways and Experimental Workflows

This compound-Induced MOR Signaling and Mini-Gi Recruitment

G cluster_2 Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binding Recruitment mGsi Recruitment MOR->Recruitment Activation mGsi mini-Gi Protein (mGsi) BRET            BRET Detection SystemRluc8 (Donor) → MORVenus (Acceptor) → mGsiEnergy Transfer Upon Recruitment         BRET_Signal Quantitative BRET Signal BRET->BRET_Signal Detection Recruitment->mGsi Stable Complex Recruitment->BRET Proximity

Experimental Workflow for BRET-Based Mini-Gi Recruitment Assay

G cluster_0 Day 1-2: Cell Culture & Transfection cluster_1 Day 3: Assay Execution cluster_2 Day 3: Data Analysis CellPrep Cell Preparation HEK293T Cells Transfection Transfection MOR-Rluc8 + NES-venus-mGsi CellPrep->Transfection Seeding Cell Seeding White 96-well Plate Transfection->Seeding BromadolAdd This compound Addition Serial Dilutions Seeding->BromadolAdd SubstrateAdd Substrate Addition Coelenterazine 400a BromadolAdd->SubstrateAdd BRETMeasure BRET Measurement Dual Emission Detection SubstrateAdd->BRETMeasure DataProcess Data Processing Background Subtraction BRETMeasure->DataProcess QualityCheck Quality Control Z' factor > 0.5? DataProcess->QualityCheck CurveFit Curve Fitting 4-Parameter Logistic QualityCheck->CellPrep No - Repeat QualityCheck->CurveFit Yes

Conclusion

The implementation of mini-Gi recruitment assays provides a robust, quantitative platform for characterizing the molecular pharmacology of potent synthetic opioids like this compound. This methodology enables precise measurement of receptor activation kinetics, potency, and efficacy with superior sensitivity and specificity compared to traditional downstream signaling assays. The exceptional potency of this compound (approximately 500× morphine) makes it both a valuable tool compound for understanding the upper limits of opioid receptor activation and a substance requiring careful handling protocols [1]. The BRET-based detection of mini-Gi recruitment to MOR offers researchers a direct means to probe the initial events in receptor activation, complementing other functional assays and providing insights that can guide the development of safer analgesic agents with optimized signaling profiles.

Future applications of this technology may include high-throughput screening campaigns for novel MOR ligands with biased signaling properties, mechanistic studies of opioid tolerance and dependence, and structural biology efforts to understand the molecular determinants of extreme potency observed with compounds like this compound. As the field continues to recognize the importance of functional selectivity in therapeutic development [4] [7], the ability to quantitatively profile compounds using mini G protein recruitment assays will remain an essential component of sophisticated GPCR pharmacology platforms. The comprehensive protocol described herein provides researchers with a validated methodology for applying these advanced techniques to the study of this compound and other potent opioid receptor agonists.

References

determination of bromadol EC50 values opioid receptors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Profile of Bromadol

The table below summarizes the in vitro functional activity data for this compound at the human mu-opioid receptor, as determined by G protein and β-arrestin2 recruitment assays [1].

Assay Type EC₅₀ Value Eₘₐₓ (% Relative to Hydromorphone) System
G protein (mini-Gᵢ) recruitment 1.89 nM >260% Cloned Human MOR
β-arrestin2 recruitment 1.89 nM ≥130% Cloned Human MOR

This data demonstrates that this compound is a highly potent and efficacious MOR agonist. Its EC₅₀ value of 1.89 nM indicates superior potency compared to many other opioids [1]. Furthermore, its Eₘₐₓ value exceeding that of the reference agonist hydromorphone classifies it as a super-efficient agonist in G protein signaling [1]. The study also concluded that this compound does not show significant biased agonism between the two major signaling pathways [1].

For context, another source notes that this compound's analgesic potency is about 500 times that of morphine and three times that of fentanyl [2].

Experimental Protocols for MOR Agonist Characterization

The following detailed methodologies are adapted from assays used to characterize novel MOR agonists like this compound [1].

Protocol 1: G Protein Signaling Assay (Mini-Gᵢ Recruitment)

This assay measures the initial step of MOR signal transduction by quantifying the recruitment of a mini-Gᵢ protein to the activated receptor.

  • 1. Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound for G protein-dependent signaling at the MOR.
  • 2. Materials & Reagents
    • Cell Line: HEK293 or CHO cells stably expressing the cloned human mu-opioid receptor.
    • Biosensor: A suitable system such as a BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) biosensor pair. For example, the MOR can be tagged with a luciferase (e.g., RLuc8), and a mini-Gᵢ protein can be tagged with a fluorescent protein (e.g., GFP2).
    • Compounds:
      • Test compound (e.g., this compound) in a concentration series (typically from 0.1 nM to 10 µM).
      • Reference full agonist (e.g., Hydromorphone at 10 µM).
      • Negative control (Vehicle, e.g., DMSO).
    • Buffer: Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
    • Equipment: Plate reader capable of detecting BRET/FRET signals.
  • 3. Procedure
    • Cell Preparation: Seed cells expressing the biosensor into a white-walled, clear-bottom 96- or 384-well microplate and culture until they reach 80-90% confluency.
    • Compound Addition: Carefully remove the growth medium and replace it with assay buffer. Add the vehicle, reference agonist, or a serial dilution of the test compound to the respective wells.
    • Signal Measurement:
      • For a BRET assay, add the luciferase substrate (e.g., coelenterazine H) to the wells.
      • Immediately measure the luminescence ( donor signal) and fluorescence (acceptor signal) according to the manufacturer's protocol.
      • The BRET ratio is calculated as (emission at acceptor wavelength) / (emission at donor wavelength).
  • 4. Data Analysis
    • Normalize the BRET ratio in each well to the response of the reference agonist (set to 100%) and the vehicle (set to 0%).
    • Plot the normalized response against the logarithm of the compound concentration.
    • Fit the data using a non-linear regression curve (e.g., four-parameter logistic equation) to calculate the EC₅₀ and Eₘₐₓ values.
Protocol 2: β-Arrestin2 Recruitment Assay

This assay evaluates the activation of the β-arrestin pathway, which is associated with MOR desensitization and internalization [3].

  • 1. Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound for β-arrestin2 recruitment to the MOR.
  • 2. Materials & Reagents
    • Cell Line: HEK293 or CHO cells stably expressing the cloned human MOR tagged with a small enzyme tag (e.g., SmBiT).
    • Biosensor: A complementary system such as the NanoBiT system, where β-arrestin2 is tagged with the large fragment (LgBiT).
    • Substrate: Nano-Glo Live Cell Reagent.
    • Compounds: Same as Protocol 1.
  • 3. Procedure
    • Cell Preparation: Seed cells expressing the MOR-SmBiT and β-arrestin2-LgBiT constructs into a microplate as described in Protocol 1.
    • Compound Addition: Add the vehicle, reference agonist, or serial dilutions of the test compound.
    • Signal Measurement:
      • Add the Nano-Glo Live Cell Reagent to each well.
      • Incubate the plate for a predetermined time (e.g., 10-20 minutes) to allow the enzymatic reaction to generate a luminescent signal.
      • Measure the luminescence, which is proportional to the interaction between MOR and β-arrestin2.
  • 4. Data Analysis: Analyze the data identically to Protocol 1 to generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ.

Mu-Opioid Receptor Signaling Pathway

The cellular effects of this compound are mediated through its activation of the MOR. The diagram below illustrates the key signaling events following receptor activation.

G cluster_paths MOR Activation & Signaling Pathways MOR Mu-Opioid Receptor (MOR) G_protein Inactive Gαᵢ/Gα₀ Gβγ Complex MOR->G_protein Activates GRK GPCR Kinase (GRK) MOR->GRK Enables GTP_Galpha Gαᵢ/Gα₀ (GTP) G_protein->GTP_Galpha GDP/GTP Exchange Dissociation Gbetagamma Gβγ Subunit G_protein->Gbetagamma Dissociation AC Adenylyl Cyclase (AC) GTP_Galpha->AC Inhibits K_channel GIRK Potassium Channel Gbetagamma->K_channel Activates Ca_channel Voltage-Gated Calcium Channel Gbetagamma->Ca_channel Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA CREB CREB Phosphorylation ↓ PKA->CREB Hyperpolarization Cell Hyperpolarization K_channel->Hyperpolarization NT_release Neurotransmitter Release ↓ Ca_channel->NT_release Hyperpolarization->NT_release p_MOR Phosphorylated MOR GRK->p_MOR Phosphorylates Barr β-Arrestin p_MOR->Barr Recruits Barr_recruit β-Arrestin Recruitment Barr->Barr_recruit Desens Receptor Desensitization Barr_recruit->Desens Intern Receptor Internalization Barr_recruit->Intern MAPK MAPK Pathway Activation Barr_recruit->MAPK Agonist e.g., this compound Agonist->MOR Binds

Diagram 1: Cellular signaling events following mu-opioid receptor activation. This compound binding induces conformational changes in the MOR, triggering two primary signaling branches. The G protein pathway (green) leads to rapid inhibition of neuronal activity. Concurrently, the β-arrestin pathway (red) is involved in receptor regulation and downstream kinase activation [3] [4].

Conclusion

This compound is a remarkably potent and efficacious synthetic mu-opioid receptor agonist, as quantified by its low nanomolar EC₅₀ and high Eₘₐₓ values in standardized in vitro assays. The provided protocols offer a reliable framework for the pharmacological characterization of novel MOR agonists. Researchers should exercise extreme caution due to the high potency of such compounds, ensuring all work is conducted under appropriate safety and regulatory controls [2].

References

detection methods for bromadol in toxicological samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromadol (BDPC)

This compound (BDPC) is a fully synthetic opioid with an arylcyclohexylamine structure, originally developed in the 1970s [1]. It is an extremely potent analgesic, with studies indicating its active trans-isomer is hundreds of times more potent than morphine [1]. Its emergence on the illicit drug market underscores the critical need for reliable toxicological detection methods to support clinical and forensic investigations [2] [3].

Proposed Analytical Protocol

Due to the absence of a specific published method for this compound, this protocol is based on established principles for analyzing novel synthetic opioids and related compounds in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal is to isolate this compound from biological matrices while removing interfering substances.

  • Materials: SPE cartridges (e.g., 3 mL, 500 mg sorbent), Mixed-mode cation exchange (MCX) sorbent is recommended [4].
  • Procedure:
    • Pre-treatment: Dilute 1 mL of urine, plasma, or blood with an equal volume of a suitable acidic buffer (e.g., phosphate buffer, pH 2-3) [4]. Vortex mix and centrifuge to remove particulates.
    • Conditioning: Sequentially pass 3 mL of methanol and 3 mL of the acidic buffer (pH 2-3) through the SPE cartridge. Do not let the sorbent dry out [4].
    • Loading: Apply the pre-treated sample to the cartridge at a controlled flow rate (~1 mL/min) [4].
    • Washing: Rinse with 3 mL of the acidic buffer, followed by 3 mL of methanol to remove neutral and acidic interferences.
    • Elution: Elute the basic analyte (this compound) using 2 x 1.5 mL aliquots of a freshly prepared organic eluent (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2, v/v/v) [4]. Collect the eluate.
    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of initial mobile phase (e.g., aqueous phase) for LC-MS/MS analysis [4].

The following workflow outlines the sample preparation steps:

G Start Start: Biological Sample (Urine/Blood/Plasma) PreTreat Pre-treatment Dilute with acidic buffer and centrifuge Start->PreTreat Condition SPE Cartridge Conditioning (Methanol → Acidic Buffer) PreTreat->Condition Load Load Sample Condition->Load Wash Wash Step Remove interferences Load->Wash Elute Elute this compound with basic organic solvent Wash->Elute Recon Reconstitute in LC-MS/MS Mobile Phase Elute->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Instrumental Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for specific and sensitive detection of novel psychoactive substances.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile or Methanol with 0.1% formic acid.
    • Gradient: Start at 10% B, increase to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5-10 µL.
    • Critical Note: The method must be optimized to resolve the cis- and trans-isomers of this compound, as stereochemistry drastically affects potency [2].
  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Suggested MRM Transitions (must be experimentally optimized):
      • Precursor Ion: m/z 402.2 → Product Ion 1 (Quantifier): m/z 165.1 (phenethyl fragment)
      • Precursor Ion: m/z 402.2 → Product Ion 2 (Qualifier): m/z 183.0 (bromophenyl fragment)
    • Source Conditions: (Example) Capillary Voltage: 3.5 kV; Source Temperature: 150°C; Desolvation Temperature: 500°C; Cone Gas and Desolvation Gas: Optimize for maximum response.

Method Validation Parameters

Before the method can be applied, its performance must be rigorously validated. The table below outlines the key parameters and acceptance criteria to ensure the method is "fit-for-purpose" [5] [6].

Validation Parameter Experimental Procedure & Acceptance Criteria
Specificity/Selectivity No significant interference at the retention time of this compound in blank matrix samples from at least 6 different sources [6].
Linearity & Range Calibration curves (e.g., 0.1–100 ng/mL) analyzed in duplicate over 3 days. Correlation coefficient (r²) > 0.99 [6].
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1. Estimated from the lowest standard [5].
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 9:1. Must meet precision (CV < 20%) and accuracy (80–120%) criteria [5] [6].
Accuracy & Precision QC samples at Low, Mid, High concentrations (n=6 each) analyzed over 3 days. Intra- and inter-day precision: CV < 15%. Accuracy: 85–115% of nominal value [6].
Recovery & Matrix Effects Compare analyte response in post-extraction spiked matrix vs. pure solution. Assess ion suppression/enhancement by post-column infusion [6].

The diagram below illustrates the key stages of the method development and validation workflow:

G A Method Development (SPE + LC-MS/MS) B Method Validation A->B C Specificity Test B->C D LOD/LOQ Determination B->D E Linearity & Range B->E F Accuracy/Precision B->F G Ruggedness Check B->G H Validated Method Ready for Use C->H D->H E->H F->H G->H

Important Considerations & Challenges

  • Isomer Resolution: this compound is a chiral compound. The trans-isomer is significantly more potent than the cis-isomer [1]. A chromatographic method that fails to resolve them will produce analytically misleading and clinically uninterpretable results [2].
  • Extreme Potency: Given its high potency, toxicological concentrations in biological samples are expected to be very low (pg/mL to low ng/mL). This demands a highly sensitive instrument and a clean sample preparation to minimize matrix effects.
  • Lack of Reference Material: The commercial unavailability of certified reference material (CRM) and deuterated internal standards for this compound is a major hurdle. Sourcing from a reliable supplier is the first critical step.

References

Comprehensive Analytical Guide for Stereochemistry Determination of BDPC Isomers: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Stereochemistry Analysis for Chiral Compounds

The precise determination of stereochemistry is a critical requirement in modern drug development, particularly for chiral molecules like BDPC isomers where spatial orientation directly influences biological activity, metabolic fate, and therapeutic profile. In pharmaceutical development, incorrect stereochemical assignments can lead to severe consequences, including unexpected toxicity, reduced efficacy, or even tragic clinical outcomes, as historically demonstrated by cases like thalidomide. For research scientists working with complex chiral molecules, establishing robust analytical protocols ensures not only regulatory compliance but also safeguards against potentially dangerous misinterpretations of structure-activity relationships.

The challenge in stereochemistry determination lies in selecting the most appropriate methodological approach from the available techniques, each with distinct strengths, limitations, and application domains. This document provides comprehensive application notes and detailed experimental protocols for the unequivocal stereochemical characterization of BDPC isomers, specifically designed for researchers and drug development professionals. The methodologies covered include chiroptical spectroscopy (Electronic and Vibrational Circular Dichroism), X-ray crystallography, chiral chromatography, and NMR techniques with chiral resolving agents, with an emphasis on practical implementation, data interpretation, and method validation.

Key Analytical Techniques for Stereochemistry Determination

The comprehensive stereochemical analysis of chiral compounds requires a multifaceted approach that leverages complementary analytical techniques. For BDPC isomers, the most informative methods typically include chiroptical spectroscopy for absolute configuration determination, X-ray crystallography for definitive structural elucidation, chiral chromatography for enantiomeric purity assessment, and NMR spectroscopy with chiral solvating agents for relative stereochemistry and mixture analysis. Each technique provides distinct information about the three-dimensional arrangement of atoms, and their combined application enables researchers to build a conclusive case for stereochemical assignment.

The following table summarizes the primary techniques employed in stereochemical analysis of pharmaceutical compounds, their underlying principles, and key applications:

Table 1: Key Analytical Techniques for Stereochemistry Determination

Technique Principle Primary Applications Sample Requirements
X-ray Crystallography X-ray diffraction pattern analysis from crystal lattice Definitive absolute configuration (with heavy atoms/anomalous dispersion) Single crystal (~0.1-0.5 mm), high purity compound
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light Absolute configuration via chromophore environment analysis, conformational studies Solution (0.1-10 mM), UV-transparent solvent, chromophore required
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light Absolute configuration via vibrational transitions, conformational analysis Solution (10-100 mM) in IR-transparent solvent (CDCl₃, DMSO-d₆), ~50-200 µg
Chiral HPLC Enantiomer separation on chiral stationary phases Enantiomeric purity, separation of isomers, preparative isolation Soluble in mobile phase, UV chromophore preferred, 0.1-1 mg
NMR with CSAs Chemical shift nonequivalence induced by chiral solvating agents Enantiomeric ratio, relative configuration, absolute configuration via derivatization 1-10 mg, soluble in deuterated solvent

Each technique contributes uniquely to stereochemical analysis. X-ray crystallography remains the gold standard for absolute configuration determination when suitable crystals can be obtained, especially when heavy atoms are present for anomalous dispersion measurements [1]. For molecules that resist crystallization or when solution-phase behavior is relevant, chiroptical methods (ECD and VCD) have emerged as powerful alternatives, particularly when enhanced by quantum chemical calculations for theoretical spectrum prediction [2]. The US Pharmacopeia's incorporation of VCD as a standard method in 2016 underscores its growing importance in pharmaceutical analysis [2].

For purity assessment and preparative applications, chiral chromatography represents the workhorse technique in most analytical laboratories, with various chiral stationary phases available including polysaccharide derivatives, cyclodextrins, macrocyclic glycopeptides, and protein-based phases [1]. NMR spectroscopy with chiral solvating agents provides complementary information about enantiomeric composition and relative stereochemistry, particularly useful when other techniques are inconclusive or when studying molecular interactions in solution [1].

Detailed Experimental Protocols

Electronic Circular Dichroism (ECD) Spectroscopy Protocol

Principle: ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region by chiral molecules. The resulting spectrum provides information about the absolute configuration and conformational properties of chiral compounds through their chromophoric systems [2].

Table 2: ECD Experimental Parameters and Conditions

Parameter Recommended Setting Alternatives Notes
Concentration 0.1-1.0 mM 0.01-10 mM (pathlength-dependent) Adjust to achieve HT < 600 V in signal range
Pathlength 1 mm 0.1-10 mm Shorter pathlength for higher concentrations
Solvent Acetonitrile, Water, n-Hexane Methanol, Ethanol, Chloroform UV-transparent, spectroscopic grade
Temperature 25°C 15-30°C (controlled) Critical for temperature-sensitive conformers
Scan Speed 100 nm/min 50-500 nm/min Balance between signal quality and time
Bandwidth 1 nm 0.5-2 nm Wider bandwidth increases S/N but reduces resolution
Accumulations 3-5 scans 1-10 scans Improves signal-to-noise ratio

Procedure:

  • Sample Preparation: Prepare a stock solution of BDPC isomer in an appropriate solvent (typically 1-10 mM). Dilute to the working concentration (0.1-1.0 mM) using the same solvent. Filter through a 0.45 μm PTFE syringe filter if necessary to remove particulate matter.

  • Blank Measurement: Fill a quartz cuvette (pathlength 0.1-10 mm depending on concentration) with the pure solvent and acquire a baseline spectrum under identical instrument conditions.

  • Sample Measurement: Replace the solvent with the sample solution and acquire the ECD spectrum. Perform multiple accumulations (typically 3-5 scans) and average them to improve signal-to-noise ratio.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Apply smoothing if necessary (Savitzky-Golay algorithm with 3-5 points is typical). Convert raw ellipticity (mdeg) to molar ellipticity (Δε) using the formula: Δε = θ / (32980 × C × l), where θ is ellipticity in mdeg, C is concentration in mol/L, and l is pathlength in cm.

  • Quantum Chemical Calculations:

    • Perform conformational search using molecular mechanics (MMFF94 or similar) to identify low-energy conformers.
    • Optimize geometries using density functional theory (DFT) with functional such as B3LYP and basis set 6-31+G(d).
    • Calculate excited states and ECD spectra using time-dependent DFT (TD-DFT) with the same functional and basis set.
    • Apply solvent model (PCM or SMD) to account for solvent effects.
    • Boltzmann-weight individual conformer spectra and compare with experimental data.
  • Interpretation: Compare the experimental ECD spectrum with the calculated spectrum for each possible absolute configuration. The configuration yielding the best match between experimental and calculated spectra (considering both band positions and signs) is assigned.

Troubleshooting: If signal-to-noise is poor, increase concentration, pathlength, or number of accumulations. If spectral features are unclear, verify solvent transparency and check for precipitation. For computational discrepancies, consider expanding conformational search or testing different functionals.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information through the vibrational transitions of the entire molecular skeleton rather than just chromophores [2].

Table 3: VCD Experimental Parameters and Conditions

Parameter Recommended Setting Alternatives Notes
Concentration 50-200 mM 10-500 mM Dependent on pathlength and compound solubility
Pathlength 100 μm BaF₂ cells 50-200 μm Short pathlength required for IR transparency
Solvent CDCl₃, DMSO-d₆ CCl₄, (CD₃)₂CO Must be IR-transparent in region of interest
Resolution 4 cm⁻¹ 2-8 cm⁻¹ Higher resolution requires longer acquisition
Scan Time 5-8 hours 2-12 hours Longer times improve signal-to-noise
Temperature 25°C Room temperature Control critical for quantitative work

Procedure:

  • Sample Preparation: Dissolve 0.5-2 mg of BDPC isomer in 50-100 μL of deuterated solvent. For concentration-dependent studies, prepare a series of solutions. Transfer to a BaF₂ cell with appropriate pathlength (typically 50-100 μm).

  • Instrument Alignment: Verify instrument alignment and performance using a standard compound with known VCD spectrum (such as camphor or pseudoephedrine).

  • Background Measurement: Acquire the IR and VCD spectra of the pure solvent using identical cell and parameters.

  • Sample Measurement: Replace with sample solution and acquire spectra. Typical acquisition times range from 4-12 hours to achieve adequate signal-to-noise ratio.

  • Data Processing: Subtract solvent background from sample spectra. Apply smoothing and baseline correction if necessary. For quantitative analysis, scale spectra appropriately.

  • Quantum Chemical Calculations:

    • Perform conformational search as described for ECD.
    • Optimize geometries using DFT with functionals such as B3LYP or ωB97X-D and basis set 6-31G(d) or larger.
    • Calculate Vibrational frequencies and VCD intensities using the same functional and basis set.
    • Apply scaling factor (typically 0.97-0.99) to correct for anharmonicity and computational limitations.
    • Apply solvent corrections using appropriate continuum solvation models.
  • Interpretation: Compare experimental and calculated VCD spectra. The absolute configuration that provides the best match for both band positions and relative intensities across the fingerprint region (typically 1500-800 cm⁻¹) is assigned.

Troubleshooting: If VCD signals are weak, increase concentration or acquisition time. If artifact signals appear, check for cell alignment or birefringence. For computational mismatches, verify the completeness of conformational sampling and consider larger basis sets.

X-ray Crystallography for Absolute Configuration Protocol

Principle: X-ray crystallography determines the three-dimensional arrangement of atoms in a crystal by measuring the diffraction pattern produced when X-rays interact with the electron density of the crystal lattice. Absolute configuration can be determined using anomalous dispersion effects [1].

Procedure:

  • Crystal Growth:

    • Dissolve purified BDPC isomer in a minimal amount of appropriate solvent (typically 5-20 mg/mL).
    • Induce crystallization through slow evaporation, vapor diffusion, or temperature gradient methods.
    • Select a single crystal of appropriate size (0.1-0.5 mm in each dimension) with regular morphology.
  • Crystal Mounting:

    • Select a well-formed single crystal under microscope.
    • Mount crystal on a nylon loop with Paratone-N or similar cryoprotectant if flash-cooling is required.
    • Center crystal on the diffractometer goniometer.
  • Data Collection:

    • Perform initial diffraction test to assess crystal quality.
    • Collect a complete dataset with sufficient resolution (typically better than 1.0 Å for light atoms only, but 0.8 Å or better is preferred for reliable absolute configuration determination).
    • Ensure complete coverage of reciprocal space with adequate multiplicity for the intended analysis.
    • For absolute configuration determination, collect Friedel pairs separately if using Cu Kα radiation, or ensure complete data for Flack parameter determination with Mo Kα radiation.
  • Data Processing:

    • Index diffraction pattern and integrate intensities.
    • Apply absorption corrections as necessary.
    • Scale and merge reflections, assessing data quality through Rmerge, completeness, and I/σ(I) statistics.
  • Structure Solution:

    • Solve the phase problem using direct methods (for small molecules) or Patterson methods.
    • Perform iterative cycles of model building and refinement.
    • Include anisotropic displacement parameters for non-hydrogen atoms if data resolution permits.
    • Refine the Flack x parameter to determine absolute configuration. A value near 0 indicates the correct configuration, while a value near 1 indicates the inverted structure.
  • Validation:

    • Validate the structure using residual density analysis, geometry checks, and comparison with similar structures.
    • Confirm absolute configuration using other methods (ECD, VCD, or chemical correlation) if the Flack parameter is not definitive (values between 0.3-0.7).

Troubleshooting: If crystals cannot be obtained, try alternative solvents, temperature variations, or different counterions for salt formation. If crystal quality is poor (weak diffraction, high mosaicity), optimize growth conditions. For ambiguous Flack parameters, consider heavy atom derivatization or complementary methods.

Method Selection Workflow & Strategic Approach

Selecting the most appropriate technique for stereochemical determination requires careful consideration of multiple factors including sample properties, available resources, and required certainty level. The following workflow provides a systematic approach to method selection:

G Start Start: BDPC Isomer Stereochemistry Determination Crystallization Can suitable crystals be obtained? Start->Crystallization HeavyAtom Does crystal contain heavy atom (Z>17)? Crystallization->HeavyAtom Yes Chromophore Does molecule contain UV chromophore? Crystallization->Chromophore No XRay X-ray Crystallography with Anomalous Dispersion HeavyAtom->XRay Yes HeavyAtom->Chromophore No Purity Chiral HPLC for enantiomeric purity XRay->Purity ECD Electronic CD (ECD) with TD-DFT calculations Chromophore->ECD Yes Flexible Is molecule highly flexible? Chromophore->Flexible No ECD->Purity VCD Vibrational CD (VCD) with DFT calculations Flexible->VCD No Flexible->Purity Yes - Consider multiple methods VCD->Purity NMR NMR with CSAs for enantiomeric ratio Purity->NMR Combine Combine multiple methods for confirmation NMR->Combine

Diagram 1: Strategic Workflow for Stereochemistry Method Selection

This systematic approach emphasizes that method selection should be guided by sample characteristics and analytical requirements. For BDPC isomers, the following strategic considerations apply:

  • Crystalline samples should always be subjected to X-ray analysis first, as it provides the most definitive structural evidence, particularly when heavy atoms are present for anomalous dispersion [1].

  • For non-crystalline compounds with UV chromophores, ECD combined with TD-DFT calculations offers a powerful solution for absolute configuration determination, with the analysis focusing on the chromophoric system and its immediate environment [2].

  • Flexible molecules without chromophores are particularly amenable to VCD analysis, which probes the vibrational transitions of the entire molecular framework, though this requires more extensive conformational sampling in computational studies [2].

  • Enantiomeric purity assessment should typically be performed using chiral HPLC, which provides direct separation and quantification of isomers, while NMR with chiral solvating agents offers a complementary approach for rapid screening [1].

A convergent approach using multiple techniques is strongly recommended when possible, as this substantially increases the reliability of stereochemical assignments. For example, combining ECD and VCD can provide in-depth, detailed stereochemical information and significantly enhance assignment credibility [2]. This is particularly crucial for pharmaceutical applications where incorrect stereochemical assignments could have serious consequences.

Conclusion and Best Practices

The unequivocal determination of stereochemistry for BDPC isomers requires a systematic, multi-technique approach that leverages the complementary strengths of various analytical methods. Based on the protocols outlined in this document, researchers should prioritize technique selection based on sample characteristics, with X-ray crystallography serving as the definitive method when suitable crystals are available, and chiroptical techniques (ECD and VCD) combined with quantum chemical calculations providing powerful alternatives for non-crystalline samples.

Best practices for stereochemical determination include:

  • Always pursue crystalline material for X-ray analysis, as this provides the most unambiguous structural evidence.
  • Apply complementary techniques to increase confidence in assignments, particularly when relying on computational methods.
  • Validate computational protocols with compounds of known configuration before applying them to unknown systems.
  • Document methodological details thoroughly, including computational parameters, solvent effects, and conformational sampling strategies.
  • Correlate stereochemical findings with biological activity to confirm structure-activity relationships.

As the field advances, emerging techniques such as cryo-electron microscopy for larger chiral molecules and advanced computational approaches continue to enhance our ability to determine stereochemistry with increasing accuracy and efficiency. Nevertheless, the fundamental principles outlined in these application notes and protocols provide a robust foundation for the reliable stereochemical characterization of BDPC isomers in pharmaceutical research and development.

References

metabolic stability studies of bromadol analogs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromadol (BDPC)

This compound (BDPC) is a fully synthetic opioid with a distinctive arylcyclohexylamine structure, first developed in the 1970s [1]. It is an extremely potent agonist of the μ-opioid receptor (MOR). Initial studies estimated its potency to be about 10,000 times that of morphine, though more recent research suggests a value of 504 times the potency of morphine for its more active trans-isomer [1] [2]. Its high potency and presence on the designer drug market, as evidenced by a seizure in Montreal, Canada in 2013, highlight the importance of understanding its metabolic fate [1] [2].

Chemical and Pharmacological Profile

The table below summarizes the key identified data for this compound.

Property Description
Systematic Name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] [2]
Chemical Formula C₂₂H₂₈BrNO [1]
IUPAC Name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1]
Molar Mass 402.376 g·mol⁻¹ [1]
Potency ~504 times more potent than morphine (for the trans-isomer) [1]
Activity Full synthetic μ-opioid receptor (MOR) agonist [1]

Proposed Metabolic Pathways

No direct metabolic studies on this compound were identified in the search results. However, its metabolism can be anticipated based on the well-characterized pathways of other synthetic opioids, particularly fentanyl and its analogs [3]. The following diagram illustrates the potential metabolic pathways of this compound, inferred from its structure and general principles of opioid metabolism.

Diagram 1: Proposed metabolic pathways of this compound, based on general pathways for fentanyl analogs [3].

The proposed metabolic transformations for this compound, as shown in the diagram, are derived from common reactions for synthetic opioids [3]:

  • Hydroxylation: This can occur on the aliphatic cyclohexane ring or on the aromatic phenyl rings, followed by further oxidation to ketones [3].
  • N-Dealkylation: This is a common major pathway, likely involving the removal of one or both methyl groups from the dimethylamino moiety, leading to a nor-metabolite [3].
  • Conjugation: Phase II metabolism typically involves the conjugation of Phase I metabolites with glucuronic acid or sulfate, making them more water-soluble for excretion [3].

Experimental Protocol for Metabolic Stability Assessment

The following section outlines a generalized protocol for assessing the metabolic stability of novel psychoactive substances (NPS) like this compound analogs, based on standard in vitro approaches discussed in the literature [3] [4].

Aim

To evaluate the in vitro metabolic stability of this compound analogs using human liver microsomes (HLM) and identify their major metabolites.

Materials and Equipment
  • Test Compounds: this compound and its analogs (as hydrochloride salts).
  • Biological System: Pooled human liver microsomes (HLM).
  • Co-factors: NADPH-regenerating system.
  • Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade).
  • Buffers: Phosphate buffer (0.1 M, pH 7.4).
  • Equipment: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), analytical balance, centrifuge, and thermostated water bath or incubator.
Experimental Workflow

The step-by-step procedure for the incubation and analysis is visualized below.

MetabolicWorkflow Start Pre-incubation Setup Step1 Prepare HLM mix (1 mg/mL protein in buffer) Start->Step1 Incubation Initiate Reaction (Add NADPH) Step4 Incubate at 37°C Incubation->Step4 Sampling Terminate Reaction (Add cold ACN) Step5 Aliquot samples at T=0, 5, 15, 30, 60 min Sampling->Step5 Analysis LC-HRMS Analysis Step7 Inject onto LC-HRMS system Analysis->Step7 End Data Processing Step2 Add test compound (1 µM final concentration) Step1->Step2 Step3 Pre-warm at 37°C for 5 min Step2->Step3 Step3->Incubation Step4->Sampling Step6 Centrifuge and collect supernatant Step5->Step6 Step6->Analysis Step8 Monitor parent compound depletion and metabolite formation Step7->Step8 Step8->End

Diagram 2: Experimental workflow for in vitro metabolic stability assessment using human liver microsomes.

Detailed Procedure:

  • Incubation Preparation: Prepare a master mix containing HLM (e.g., 1 mg/mL protein concentration) in phosphate buffer (0.1 M, pH 7.4). Add the test compound (this compound analog) from a stock solution to achieve a final concentration of 1 µM [3].
  • Pre-incubation: Pre-warm the mixture for 5 minutes in a water bath or incubator at 37°C with gentle shaking.
  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and immediately transfer it to a tube containing a cold solvent like acetonitrile to terminate the reaction.
  • Sample Processing: Centrifuge the terminated samples at high speed (e.g., 10,000 × g for 10 minutes) to precipitate proteins. Collect the supernatant for analysis.
  • LC-HRMS Analysis:
    • Chromatography: Use a reversed-phase (RP) UHPLC column for separation. A HILIC method can be added for broader metabolome coverage [4].
    • Mass Spectrometry: Analyze samples using High-Resolution Mass Spectrometry (HRMS) in both positive and negative ionization modes. Data should be acquired in data-dependent acquisition (DDA) mode, which collects full-scan MS data followed by MS/MS scans on the most intense ions.
Data Analysis
  • Parent Compound Depletion: Monitor the peak area of the parent compound over time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated from the depletion curve.
  • Metabolite Identification: Use the HRMS data to identify metabolites. Look for accurate mass shifts corresponding to common biotransformations (e.g., +16 Da for hydroxylation, -14 Da for demethylation). Confirm structures using MS/MS fragmentation patterns.

Application in Research and Development

Understanding the metabolic stability of this compound analogs is critical in several contexts, as outlined in the table below.

Application Area Significance and Impact
Forensic Toxicology Metabolite identification is crucial for confirming intake in intoxication cases and fatalities, especially since the parent compound may be rapidly eliminated [3] [4].
Risk Assessment Understanding which metabolites are formed and their potential pharmacological activity (e.g., retained opioid activity) is vital for assessing overall toxicity and health risks [3] [5].
Pharmacokinetic Profiling Metabolic stability data (half-life, clearance) is a key parameter for predicting in vivo behavior, which is relevant for both abuse potential and any potential future therapeutic development [3].

Future Research and Conclusion

The current publicly available scientific data on the metabolism of this compound and its analogs is sparse. The information presented here is a framework based on general principles and related compounds. To advance knowledge in this area, future research should focus on:

  • Conducting the in vitro and in vivo studies described above to obtain this compound-specific data.
  • Investigating the pharmacological activity of major metabolites to determine if they contribute to the overall opioid effect [3] [5].
  • Exploring the impact of genetic polymorphisms in metabolic enzymes (e.g., CYP450s) and potential drug-drug interactions on the metabolism and toxicity of this compound analogs [3] [6].

References

challenges with bromadol stereoisomer separation trans cis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Core Challenge

The primary challenge in separating cis-trans isomers lies in their nearly identical physical and chemical properties in an achiral environment. However, their three-dimensional structures differ significantly.

  • Structural Difference: A cis isomer has substituents on the same side, creating a bent or "U-shaped" molecular geometry. A trans isomer has substituents on opposite sides, resulting in a straighter, more linear chain [1].
  • Chromatographic Consequence: In a reversed-phase High-Performance Liquid Chromatography (HPLC) system, the straighter trans isomer often behaves more like a saturated molecule and interacts more strongly with the hydrophobic stationary phase. This typically causes it to be more retained (have a longer retention time) than the bent cis isomer [1].

Separation Methodologies and Protocols

Here are proven techniques for separating cis-trans isomers, adaptable for challenging molecules.

Method 1: Reversed-Phase HPLC-MS

This is a robust, high-resolution method suitable for isolating isomers from complex matrices.

  • Principle: Separates isomers based on differences in hydrophobicity [1].
  • Experimental Protocol:
    • Column: Use a C18 reversed-phase column.
    • Mobile Phase: A binary gradient is typical.
      • Solvent A: Water with a volatile salt (e.g., 5-10 mM ammonium formate).
      • Solvent B: Organic solvent (e.g., acetonitrile or isopropanol).
    • Gradient: Start with a high percentage of B (e.g., 65-80%) and increase gradually to elute more hydrophobic compounds.
    • Detection: Couple with a Mass Spectrometer (MS) for sensitive detection and to confirm the identity of each isomer peak [1].
Method 2: Chiral Stationary Phase (CSP) HPLC

Chiral columns can differentiate stereoisomers through highly specific interactions.

  • Principle: The stationary phase contains chiral selectors that form transient diastereomeric complexes with the isomers, leading to separation [2] [3].
  • Experimental Protocol:
    • Column Selection: Common columns include (S,S)-Whelk-O 1 or ChiraSpher. Screening different columns is recommended [2].
    • Mobile Phase: Typically normal-phase conditions (e.g., n-hexane as the main solvent).
    • Modifiers: Add a polar organic modifier (e.g., ethanol, isopropanol) and potentially additives (e.g., 0.1% diethylamine) to improve peak shape and resolution [2].
    • Optimization: Adjust the concentration of the polar modifier (often between 3-10%) to fine-tune retention and separation. Lower modifier percentage usually increases retention and can improve resolution [2].

The following workflow can guide the method development process.

Start Start Method Development Assess Assess Compound Polarity and Functional Groups Start->Assess Decision1 Is the compound non-polar to moderately polar? Assess->Decision1 RP Reversed-Phase HPLC Decision1->RP Yes NP Normal-Phase HPLC with Chiral Column Decision1->NP No ColSelect Select C18 Column RP->ColSelect ColSelect2 Screen Chiral Columns (Whelk-O, ChiraSpher, etc.) NP->ColSelect2 Opt1 Optimize: Organic/Water Gradient with Additives ColSelect->Opt1 Opt2 Optimize: Hexane/Alcohol Ratio with Additives ColSelect2->Opt2 MS Confirm Identity with LC-MS Opt1->MS Opt2->MS

Alternative Strategy: Chiral Derivatization

If direct separation fails, convert enantiomers into diastereomers using a chiral derivatizing agent for easier separation on a standard HPLC column.

  • Principle: A chiral compound is reacted with an enantiopure derivatizing agent (e.g., MαNP acid). The resulting diastereomers have different physical properties and can be separated on a regular (non-chiral) silica gel column [4].
  • Experimental Protocol:
    • Derivatization: React the racemic mixture containing cis-trans isomers with an enantiopure chiral acid (like MαNP acid) under standard esterification conditions.
    • Separation: Separate the resulting diastereomeric esters using normal-phase HPLC on a silica gel column.
    • Recovery: Hydrolyze the separated esters back to the pure isomers [4].

Troubleshooting Common Issues

The table below summarizes solutions to frequently encountered problems.

Problem Possible Cause Suggested Solution
Co-elution (no separation) Insufficient stereochemical recognition Switch from reversed-phase to a Chiral Stationary Phase column; or use chiral derivatization [2] [4].
Poor peak shape (tailing) Secondary interactions with column Add a competing amine (e.g., 0.1% diethylamine) to the mobile phase [2].
Low resolution (Rs) Isomers are too similar Reduce polar modifier concentration (e.g., from 5% to 3% ethanol) to increase retention and interaction time [2].
Inability to identify peaks Unknown which peak is cis or trans Use LC-MS for confirmation; generally, the less retained peak in RP-HPLC is the cis isomer [1] [2].

Key Recommendations for Your Work

  • Start with Reversed-Phase LC-MS: This is often the fastest way to determine if the isomers have inherent hydrophobicity differences. The predictable elution order (cis before trans) is a significant advantage [1].
  • Screen Chiral Columns: If reversed-phase fails, do not hesitate to move to chiral HPLC. Column screening is crucial as performance is highly dependent on the specific analyte [3].
  • Employ Chiral Derivatization: For particularly stubborn separations or when a chiral HPLC system is unavailable, this method provides a powerful alternative using standard equipment [4].
  • Always Use MS Detection: Coupling to mass spectrometry is essential for confirming that separated peaks are isomers of the target compound and not other impurities [1] [2].

References

optimizing synthetic yield for 4-aminocyclohexanol compounds

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for 4-Aminocyclohexanol

Method & Key Feature Target Isomer Key Reagents/Enzymes Typical Yield Key Selectivity & Citations
Dual-Enzyme Cascade [1] [2] trans-4-Aminocyclohexanol Ketone Reductase (KRED), Amine Transaminase (ω-TA) ~40 mM titer [1] High trans-selectivity (cis/trans = 3:7) [1]
Dual-Enzyme Cascade [1] [2] cis-4-Aminocyclohexanol Ketone Reductase (KRED), Amine Transaminase (ω-TA) ~40 mM titer [1] Excellent cis-selectivity (cis/trans = 99:1) [1]
Chemical Reductive Amination [3] cis-1,4-Aminocyclohexanol Titanium tetraisopropoxide, Benzylamine, NaBH₄ High yield [3] High diastereoselectivity (cis/trans >97:3) [3]
Artificial Biocatalytic Cascade [4] All four 2-Aminocyclohexanol stereoisomers Epoxide Hydrolase (EH), Alcohol Dehydrogenase (ADH), Reductive Aminase (RedAm) or Amine Dehydrogenase (AmDH) High yield [4] High stereoselectivity for all isomers [4]

Optimization & Troubleshooting Guide

Challenge Optimization Strategy Principle & Notes
Low Stereoselectivity (Chemical Method) Use chelating agents (e.g., Ti(OⁱPr)₄); lower reaction temp (e.g., -15°C) [3]. Lewis acid chelates O from -OH and N from imine, shielding one ring face to guide hydride attack [3].
Poor Catalyst Activity/Scope Use enzyme engineering (directed evolution, rational design) on rate-limiting enzymes [2]. Increases specific activity and catalytic efficiency (kcat/Km); broadens substrate scope [2].
Cofactor Dependency & Cost Implement cofactor regeneration system (e.g., GDH/glucose) within cascade [2] [4]. Makes process catalytic for cofactor (NAD(P)H); drastically reduces cost, improves atom economy [2].
Isomer Purification Use chiral resolution via diastereomeric salt formation (e.g., methanesulfonic or mandelic acid) [3]. Enriches isomeric ratio from >97:3 to >99:1 via crystallization [3].

The following workflow outlines the key decision points for selecting and optimizing a synthesis method for 4-aminocyclohexanol, integrating strategies from the tables above.

cluster_opt Universal Optimization Strategies concentrate Start: Define Target Isomer cis Need cis-4-Aminocyclohexanol? concentrate->cis trans Need trans-4-Aminocyclohexanol? cis->trans No method1 Primary Method: Dual-Enzyme Cascade (KRED & ω-TA) cis->method1 Yes method2 Primary Method: Dual-Enzyme Cascade (KRED & ω-TA) trans->method2 Yes method3 Alternative Method: Chemical Reductive Amination trans->method3 No (e.g., other isomers) opt1 Optimization Path method1->opt1 opt2 Optimization Path method2->opt2 opt_common Apply Universal Optimizations method3->opt_common opt1->opt_common opt2->opt_common a • Engineer rate-limiting enzyme • Implement cofactor regeneration opt_common->a b • Use chiral resolution (salt formation) for final purification a->b

Key Technical Protocols

Here are detailed methodologies for the core synthesis approaches.

Detailed Protocol: One-Pot Dual-Enzyme Cascade [1] [2]

This method is favored for its high selectivity and green chemistry credentials.

  • Reaction Setup: Combine the diketone substrate (e.g., 1,4-cyclohexanedione) in a suitable buffer (e.g., NH₄COOH/NH₃·H₂O buffer, 1 M, pH ~8.5).
  • Enzyme Addition: Add the ketone reductase (KRED) and amine transaminase (ω-TA) to the reaction mixture. The system often includes a cofactor regeneration enzyme like Glucose Dehydrogenase (GDH).
  • Cofactor System: Include a catalytic amount of NAD(P)H and a regeneration substrate like glucose.
  • Incubation: Stir the reaction at 30°C for a specified duration (e.g., 12-24 hours).
  • Work-up: Quench the reaction and extract the product, typically with an organic solvent like ethyl acetate.
Detailed Protocol: cis-Selective Reductive Amination [3]

This chemical method is highly practical and scalable.

  • Imine Formation: Dissolve the 4-oxocyclohexanol substrate in anhydrous ethanol. Add titanium tetraisopropoxide (1.25 equiv) and the desired amine (e.g., benzylamine, 1.0 equiv). Stir the mixture at room temperature for 1 hour.
  • Cooling: Cool the resulting mixture to approximately -15°C.
  • Reduction: Add a freshly prepared solution of sodium borohydride (0.5 equiv) in anhydrous ethanol dropwise, maintaining the temperature at -15°C.
  • Quenching & Purification: After completion, quench the reaction. The cis-isomer can be further purified and enriched to >99:1 diastereomeric ratio by forming a salt with an acid like methanesulfonic acid or mandelic acid, followed by crystallization.

Frequently Asked Questions

Q1: What are the main advantages of biocatalytic synthesis over chemical methods for 4-aminocyclohexanol? Biocatalysis excels in stereoselectivity, often achieving >99% enantiomeric or diastereomeric excess for specific isomers [2] [4]. It operates under milder, more environmentally friendly conditions (aqueous buffer, ambient temperature) and avoids heavy metals. The enzyme cascade approach can also be more step-economical, constructing complex chiral centers in one pot [1].

Q2: I am getting a mixture of cis and trans isomers. How can I improve the ratio? The strategy depends on your method:

  • In biocatalytic cascades, the selectivity is inherent to the enzyme. Screening different enzymes or using engineered variants with altered active sites is the best approach [2].
  • In chemical reductive amination, ensure you are using a chelating agent like titanium tetraisopropoxide and closely control the reaction temperature. Performing the reduction at -15°C was critical for achieving high cis-selectivity (>97:3) [3].

Q3: How can I access other stereoisomers, like 2-aminocyclohexanols? Recent advances in artificial biocatalytic cascades are perfectly suited for this. By combining an Epoxide Hydrolase (EH), an Alcohol Dehydrogenase (ADH), and either a Reductive Aminase (RedAm) or an Amine Dehydrogenase (AmDH), researchers can now access all four stereoisomers of 2-aminocyclohexanol from the cheap starting material cyclohexene oxide [4]. This represents the cutting edge in stereoselective synthesis for these scaffolds.

References

reducing respiratory depression risk with potent opioids

Author: Smolecule Technical Support Team. Date: February 2026

Risk Factors & Patient Stratification

Understanding and identifying key risk factors is the first step in mitigating OIRD risk.

  • A Retrospective Case-Control Study found that renal failure, the first 24 hours of opioid administration, concomitant use of CNS depressants, and increasing age were all positively associated with severe OIRD [1].
  • The PRODIGY Risk Prediction Tool, derived from a large international prospective trial, offers a validated model for predicting respiratory depression in patients receiving parenteral opioids on general care floors. It uses five easy-to-assess variables [2].

The following table summarizes the risk factors identified from these key studies:

Risk Factor Study Details & Key Statistics

| Renal Failure | Study: Retrospective case-control (133 cases/133 controls) [1] Finding: Positively associated with severe OIRD. Statistic: Odds Ratio (OR) = 2.176, 95% CI 1.021–4.640 | | First 24h of Opioid Use | Study: Retrospective case-control [1] Finding: Highest risk period for respiratory depression. Statistic: OR = 1.899, 95% CI 1.090–3.309 | | Concomitant CNS Depressants | Study: Retrospective case-control [1] Finding: Medications like benzodiazepines increase risk. Statistic: OR = 1.785, 95% CI 1.023–3.113 | | Advanced Age | Study: Retrospective case-control [1] Finding: Increasing age is a positive associate. Statistic: OR = 1.019 per year, 95% CI 1.002–1.035 Study: PRODIGY Trial (1,335 patients) [2] Finding: Age ≥60 years (by decade) is an independent predictor. | | Opioid Naïvety | Study: PRODIGY Trial [2] Finding: A key variable in the risk prediction tool. | | Sleep Disorders | Study: PRODIGY Trial [2] Finding: An independent predictor for respiratory depression. | | Chronic Heart Failure | Study: PRODIGY Trial [2] Finding: An independent predictor for respiratory depression. | | Specific Opioid Choice | Review: A 2024 narrative review suggests Fentanyl has the greatest risk of causing respiratory depression and reduced cerebral circulation compared to alternatives like Buprenorphine or Morphine [3]. |

The workflow for applying these factors in a risk assessment strategy can be visualized as follows:

Start Patient Requires Opioids Assess Assess for PRODIGY Risk Factors Start->Assess HighRisk High-Risk Patient Assess->HighRisk Yes LowRisk Low-Risk Patient Assess->LowRisk No MonitorCont Implement Continuous Monitoring (Capnography & Oximetry) HighRisk->MonitorCont MonitorStd Proceed with Standard Monitoring LowRisk->MonitorStd

Monitoring & Detection Protocols

Intermittent "spot-check" monitoring is insufficient, as it can miss over 90% of prolonged hypoxemia episodes [2]. The PRODIGY trial demonstrated the effectiveness of continuous monitoring and provided a specific methodology.

PRODIGY Trial Protocol for Respiratory Depression Episodes [2]:

  • Monitoring Devices: Continuous capnography and pulse oximetry using portable bedside monitors (e.g., Capnostream).
  • Primary Endpoint Definition: A respiratory depression episode was defined as any one of the following:
    • Respiratory rate ≤5 breaths/min for ≥3 minutes
    • Oxygen saturation (SpO₂) ≤85% for ≥3 minutes
    • End-tidal carbon dioxide (EtCO₂) ≤15 or ≥60 mm Hg for ≥3 minutes
    • Apnea episode lasting >30 seconds
    • Any respiratory opioid-related adverse event

Reversal Agents & Mechanisms

Naloxone is the primary reversal agent, but research explores other mechanisms.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Reversal [4]:

  • Naloxone: Its effect is described by a combined effect-compartment receptor-binding model. This quantifies rate limitations at the level of drug distribution and receptor kinetics [4].
  • Non-Opioidergic Pathways: Experimental approaches (e.g., Ketamine, GAL021) act through different pathways. Their effects are described by physiological models in which stimulants act on CO₂ chemosensitivity, CO₂-independent ventilation, or both [4].
  • The "Ideal" Reversal Agent: Model-based drug development aims to create an agent that is not influenced by opioid receptor kinetics, does not interfere with analgesia, has a rapid onset of long-lasting action, and is devoid of adverse effects [4].

Safe Opioid Dosing & Stewardship

Adhering to safe prescribing and dosing guidance is crucial for prevention.

Key Dosing & Administration Principles [5]:

  • Renal Impairment: This is a high-risk scenario. Avoid morphine or reduce the dose by at least 50% and extend the dosing interval if estimated glomerular filtration rate (eGFR) is <30 ml/min due to accumulation of active metabolites. Consider alternatives like alfentanil or fentanyl [5].
  • Opioid-Naïve Adults: Start with conservative doses (e.g., 10-20 mg oral morphine every 4 hours) and review frequently [5].
  • Breakthrough Pain: The rescue dose should be 10-17% of the total 24-hour oral morphine equivalent [5].
  • Concurrent CNS Depressants: Avoid or tightly control combinations with benzodiazepines, gabapentinoids, or alcohol, as they significantly raise the probability of profound sedation and respiratory depression [5].

Updated Emergency Response Guidelines

The 2025 American Heart Association CPR guidelines include updated recommendations for opioid-related emergencies [6].

  • Naloxone Use: For the first time, the guidelines provide public access instruction on when to use naloxone for a suspected opioid overdose [6].
  • Signs of Opioid Overdose: These include slow/shallow/no breathing, drowsiness/loss of consciousness, constricted pupils, and blue/gray skin discoloration [6].

Experimental Workflow for OIRD Risk Assessment

For research settings, the following integrated workflow combines risk prediction and monitoring.

A Patient Enrollment (Parenteral Opioid Therapy) B Apply PRODIGY Risk Score (Age, Sex, Opioid Naivety, Sleep Disorders, Heart Failure) A->B C Continuous Blinded Monitoring (Capnography & Oximetry) B->C D Endpoint Adjudication (Respiratory Rate, SpO2, EtCO2, Apnea) C->D E Outcome: Validate & Refine Risk Prediction Model D->E

This workflow is based on the PRODIGY trial methodology, which was powered to derive a risk prediction tool from continuous monitoring data [2].

References

handling safety protocols for high potency opioid agonists

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Risks & Pharmacological Basis

High-potency synthetic opioids, primarily fentanyl and its analogues, present unique and severe safety challenges in the lab. Their extreme potency necessitates rigorous handling procedures.

The table below summarizes key properties and risks of common high-potency agonists compared to a standard opioid and a partial agonist used in therapy [1] [2] [3]:

Opioid Receptor Action Potency (Relative to Morphine) Key Handling Risks & Notes
Fentanyl Full MOR Agonist ~50-100x Extreme overdose risk; difficult overdose reversal; can be absorbed via inhalation or skin contact [1].
Heroin Full MOR Agonist ~2-5x Fast brain uptake increases reward and overdose risk [1].
Morphine Full MOR Agonist 1x (Baseline) Standard opioid; reference for potency comparison [2].
Buprenorphine Partial MOR Agonist ~25-100x (IV/SL) Therapeutic use: ceiling effect for respiratory depression; used for OUD treatment [3].

Molecular Mechanisms of Risk:

  • High Potency & Efficacy: Drugs like fentanyl are full agonists at the Mu-Opioid Receptor (MOR) with very high intrinsic efficacy, leading to powerful pharmacological effects at minute doses [1] [2].
  • Fast Pharmacokinetics: Fentanyl and heroin enter the brain rapidly, leading to a swift onset of action. This shortens the window for intervention in case of an overdose [1].
  • Tolerance Disparity: With repeated use, tolerance develops faster to the analgesic effects than to respiratory depression. Researchers who may become accidentally exposed are at high risk of overdose as they have no tolerance [1].
  • Difficult Overdose Reversal: Naloxone reversal is less effective against fentanyl overdoses. This is likely due to fentanyl's high receptor potency and fat solubility, which may allow it to out-compete naloxone or persist in tissues longer [1].

Safety Protocols & Experimental Guidance

Personal Protective Equipment (PPE) & Handling

Mandatory PPE for handling powdered or solution forms of high-potency opioids must include:

  • Gloves: Wear double gloves made of nitrile or a similar chemical-resistant material.
  • Lab Coats: Use closed-front, impermeable lab coats.
  • Eye Protection: Wear safety goggles or a face shield.
  • Respiratory Protection: Use a NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator/PAPR) when there is a potential for aerosolization or powder dispersal.
Engineering Controls
  • Ventilation: Perform all procedures involving open containers of powders or concentrated solutions inside a Class II Biological Safety Cabinet (BSC)
  • Containment: Use sealed containers and dedicated, clearly labeled equipment.
Emergency Preparedness & Overdose Response

Despite all precautions, labs must be prepared for an accidental exposure. The following workflow outlines the critical first response steps. Naloxone must be readily accessible, and multiple doses may be required.

G Start Suspected Opioid Exposure Step1 Alert: Call Emergency Services Start->Step1 Step2 Assess Responsiveness and Breathing Step1->Step2 Step3 Administer Naloxone Step2->Step3 Unresponsive/Shallow Breathing Step4 Provide Rescue Breathing Step3->Step4 Step5 Monitor & Prepare for Second Dose Step4->Step5 End Handover to Emergency Personnel Step5->End

Troubleshooting Guide & FAQs

Q1: Our standard naloxone dose was ineffective in reversing a suspected fentanyl overdose in an animal model. What went wrong? A: This is a known risk with high-potency synthetics. Fentanyl's high receptor affinity and fat solubility can make it harder to displace.

  • Solution: Administer a second dose of naloxone after 2-3 minutes. Be prepared that the overdose may recur (re-narcotization) as naloxone is shorter-acting than fentanyl; continuous monitoring is essential [1].

Q2: How can we safely handle waste materials and decontaminate surfaces? A: Decontamination is critical due to the environmental stability and potency of these compounds.

  • Solution: Use a commercial opioid inactivation system for liquid waste. For surface decontamination, use a 10% bleach solution or a commercial disinfectant verified to degrade opioids. All waste should be disposed of as hazardous chemical waste [4].

Q3: What is the biggest misconception about working with these compounds? A: That small quantities are "safe." The primary risk is not the volume but the mass (dose). A few micrograms of fentanyl—an amount nearly invisible to the eye—is a potentially lethal dose.

References

mitigating bromadol tolerance and dependence development

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Framework & Strategies

This section outlines the core structure and mitigation strategies for your technical support center, adapting general risk mitigation principles to a research setting [1] [2].

Support Tier Primary Focus Key Activities Documentation & Metrics
Tier 1: Initial Triage Quick assessment and categorization of incoming issues. Logging queries, applying initial diagnostic checklists, and routing complex cases. Standardized intake forms; Time to initial response.
Tier 2: Expert Troubleshooting In-depth investigation and guided problem-solving. Executing diagnostic protocols, data analysis, and providing mitigation guidance. Detailed lab notes; Application of specific mitigation strategies.
Tier 3: Strategic Development Addressing novel challenges and improving overall systems. Fundamental research, protocol development, and updating standard operating procedures. Publication of findings; Update of FAQ and guide databases.

The following risk mitigation strategies are highly applicable to managing experimental risks in a research environment [1] [2]:

  • Risk Avoidance: Halting a specific experimental approach if preliminary data shows a high potential for irreversible tolerance development.
  • Risk Reduction: Implementing strict dosing protocols, using control groups, and conducting regular biomarker analyses to minimize variability and identify early warning signs.
  • Risk Transfer: Collaborating with specialized external labs for specific assays (e.g., complex receptor profiling) to share the burden of technique-intensive work.
  • Risk Acceptance: Proceeding with a high-risk, high-reward experiment with full documentation of the potential for null or negative results, having a clear contingency plan.

Understanding Tolerance & Dependence

While bromadol-specific literature was not found, the molecular mechanisms of drug tolerance and dependence often involve shared signaling pathways. The following table summarizes key concepts based on general models of drug-target interactions [3].

Concept Description & Molecular Basis Potential Experimental Measurement
Tolerance Reduced response to a drug after repeated administration. Often involves receptor downregulation (decrease in receptor number) or desensitization (reduced receptor response) [3]. In vitro functional assays (e.g., cAMP accumulation); Radioligand binding to assess receptor density; Behavioral assays in animal models (dose-response curves).
Dependence Adaptive state that leads to withdrawal symptoms upon drug discontinuation. Linked to neuroadaptive changes in signal transduction pathways and gene expression [3]. Observation of withdrawal signs; Measurement of neural activity (e.g., c-Fos expression); Electro-physiological recordings from relevant brain circuits.
Receptor Dynamics The Two-State Model posits that receptors exist in an active (R*) and inactive (R) equilibrium. Agonists stabilize the active state, but prolonged activation can shift this equilibrium as a compensatory mechanism [3]. Use of constitutive activity assays; Biased agonist studies to probe different active states.

Experimental Workflows & Signaling Pathways

Based on the general principles of investigating drug-receptor interactions, here are two core workflows for your research. The Graphviz code below generates diagrams that adhere to your specified style guide (color palette, contrast, and width).

Diagram 1: Receptor Tolerance Investigation Workflow

This diagram outlines a logical flow for studying the development of tolerance at the cellular and receptor level.

ToleranceWorkflow Start Start: Chronic Drug Exposure A1 In Vitro Cell Assays Start->A1 B1 In Vivo Animal Models Start->B1 A2 Receptor Binding & Density (e.g., Radioligand Assays) A1->A2 A3 Functional Signaling Assays (e.g., cAMP, Calcium Imaging) A2->A3 DataInt Integrated Data Analysis A3->DataInt B2 Behavioral Analysis (Dose-Response Curves) B1->B2 B3 Tissue Analysis Post-Mortem B2->B3 B3->DataInt Outcome Outcome: Identify Tolerance Mechanism DataInt->Outcome

Diagram 2: Key Signaling Pathways in Drug Action

This diagram visualizes major signaling pathways that are frequently involved in the action of drugs like opioids, which can become dysregulated during tolerance and dependence development [3].

SignalingPathways cluster_GPCR GPCR Pathway cluster_Nuclear Nuclear Receptor Pathway Drug Drug Molecule GPCR GPCR Drug->GPCR IonChannel Ion Channel Receptor Drug->IonChannel KinaseR Kinase-Linked Receptor Drug->KinaseR NucR Nuclear Receptor Drug->NucR GProtein G-Protein GPCR->GProtein CellResponse Cellular Response IonChannel->CellResponse GeneExp Gene Expression Changes KinaseR->GeneExp Effector Effector (AC, PLC) GProtein->Effector SecondMsg Second Messenger (cAMP, Ca2+, IP3) Effector->SecondMsg SecondMsg->CellResponse NucR->GeneExp

A Path Forward for Your Research

Given the lack of specific data on this compound, here are practical steps to build your knowledge base:

  • Leverage Analogous Compounds: Investigate the extensive literature on other potent synthetic opioids (e.g., etonitazene analogs, fentanyl derivatives). Their mechanisms of tolerance and dependence can provide a strong foundational model.
  • Utilize Specialized Databases: Conduct a targeted search on platforms like PubMed, Scopus, and Google Scholar using specific keywords such as "this compound tolerance," "this compound dependence," "this compound receptor activity," and "this compound synthetic opioid."
  • Explore Chemical Registries: Look up this compound in chemical databases like PubChem to find related compounds and associated bioassay data, which can offer indirect clues about its behavior.

References

improving detection sensitivity for bromadol in forensic samples

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Improving Detection Sensitivity for Bromadol

Q1: What are the primary technological solutions for improving sensitivity in forensic toxicology?

The most significant gains in sensitivity for detecting low-level analytes like this compound come from advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) technology. Comparisons between instrument generations show that systems with improved ion source and ion guide designs can provide substantial sensitivity increases.

The table below compares two LC-MS/MS systems for analyzing novel synthetic opioids (NSOs) like this compound in whole blood, demonstrating the performance gains of newer technology.

Metric SCIEX 7500 System SCIEX QTRAP 6500+ System Improvement Factor
Average Peak Area Gain 8.37x (for 32 NSOs) Baseline 3.57 to 20.70-fold range [1]
This compound Detection Detectable and quantifiable at 391.67 pg/mL Small or no measurable signal [1] Enables routine detection
Key Hardware Features OptiFlow Pro ion source with E Lens probe, D Jet ion guide IonDrive Turbo V ion source [1] Improved ion generation and transmission

These hardware innovations enhance the generation, capture, and transmission of ions into the mass spectrometer, which is critical for detecting ultra-low levels of potent substances [1].

Q2: What sample preparation and chromatographic methods are recommended?

A comprehensive approach that combines efficient sample cleanup with high-resolution separation is crucial. Here are validated methods for different sample matrices.

A. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is designed for a wide panel of fentanyl analogs and novel synthetic opioids in blood, urine, and hair [2].

  • Sample Preparation:
    • Urine: Simple dilution before injection [2].
    • Whole Blood: Liquid-liquid extraction (LLE) [2].
    • Hair: Solid-phase extraction (SPE) [2].
  • Chromatography:
    • Technique: Ultra-High-Performance Liquid Chromatography (UHPLC).
    • Run Time: 8 minutes [2].
  • Mass Spectrometry:
    • Technique: Tandem Mass Spectrometry (MS/MS).
    • Limits of Quantification (LOQ):
      • Blood and Urine: 2 to 6 ng/L (ng/L or parts-per-trillion) [2].
      • Hair: 11 to 21 pg/g [2].
B. Rapid Gas Chromatography-Mass Spectrometry (GC-MS)

For seized drug analysis, a rapid GC-MS method can be optimized for faster screening while maintaining sensitivity [3].

  • Sample Preparation: Liquid-liquid extraction (LLE) with methanol for solid and trace samples [3].
  • Chromatography:
    • Column: 30 m DB-5 ms column [3].
    • Optimization: Temperature programming and carrier gas flow rate [3].
    • Run Time: Reduced from 30 min to 10 min [3].
  • Performance: This method demonstrated a 50% improvement in the limit of detection for some key substances compared to conventional GC-MS methods [3].

Troubleshooting Low Sensitivity

If sensitivity remains inadequate, investigate the following areas in your workflow:

  • Sample Preparation Simplification: The increased sensitivity of modern instruments can sometimes allow for simpler sample prep. You can test whether protein precipitation (which is less complex than LLE or SPE) provides sufficient clean-up and recovery for your required LOQ [1].
  • Matrix Effects: Using smaller sample and injection volumes can minimize ion suppression from the sample matrix, thereby improving ionization efficiency and consistency [1].
  • Instrument Calibration and Maintenance: Ensure robust quality control. Errors in calibration (e.g., single-point calibration, using inappropriate reference materials) have been known to persist in forensic labs for years, leading to unreliable results [4]. Always use multi-point calibration curves that span the entire concentration range of interest [4].

Experimental Workflow for Sensitivity Optimization

The following diagram maps the logical pathway for diagnosing and resolving sensitivity issues in the laboratory.

G Start Start: Low Sensitivity Detected Step1 1. Review Sample Preparation Start->Step1 Step2 2. Check Chromatographic Separation Step1->Step2 Step3 3. Verify MS Instrument Performance Step2->Step3 Step4 4. Audit Calibration & QC Data Step3->Step4 Outcome1 Sensitivity Improved Step4->Outcome1 Outcome2 Consider Hardware Upgrade Outcome1->Outcome2 If issue persists

References

addressing bromadol stability issues in storage

Author: Smolecule Technical Support Team. Date: February 2026

Bromadol Chemical & Stability Profile

The table below summarizes the known stability and storage data for this compound from chemical databases and literature.

Property Reported Data Source / Context
CAS Number 77239-98-6 [1] [2]
Molecular Formula C₂₂H₂₈BrNO [1] [2]
Molecular Weight 402.37 g/mol [1] [2]
Recommended Storage Temp. -20°C [1]
Reported Stability ≥ 5 years [1]
Physical Form (for storage) Neat solid [1]
Melting Point 208 to 210 °C [2]

The recommended storage condition of -20°C is explicitly stated for the neat solid form of this compound [1]. One supplier claims a stability of "≥ 5 years," but the specific conditions (e.g., under inert atmosphere, in the dark) supporting this claim are not detailed [1].

Framework for Stability Testing Protocols

For rigorous scientific or regulatory purposes, you must generate stability data through controlled studies. The following approach, based on the EPA's protocol for Accelerated Storage Stability Studies, provides a validated framework [3].

Objective

The primary goal is to generate data that demonstrates your specific batch of this compound (as an end-use product or manufacturing-use product) remains stable and within specified chemical parameters under defined storage conditions over time. This is crucial for ensuring research reproducibility and safety [3].

Core Methodology

Accelerated stability studies simulate long-term storage by exposing the substance to elevated stress conditions, typically higher temperatures, for a defined period. The specific conditions (temperature, humidity, duration) should be justified for your product.

Experimental Workflow

The following diagram outlines the key stages in conducting a storage stability study:

workflow Start Start: Define Study Protocol A Prepare Samples Start->A B Apply Stress Conditions (Controlled Temp/Humidity) A->B C Withdraw Samples at Time Intervals B->C D Analyze Key Parameters C->D E Evaluate Data D->E F Report & Determine Shelf Life E->F

Key Parameters to Analyze

Withdrawn samples should be analyzed for changes in the following parameters. Any significant change indicates instability.

Parameter Analytical Method Significance of Change
Assay/Potency HPLC, LC-MS Indicates primary active ingredient is degrading.
Related Substances/Degradants HPLC, LC-MS/MS Identifies and quantifies breakdown products.
Physical Appearance Visual Inspection Checks for color change, caking, deliquescence.
pH (if in solution) pH Meter Indicates chemical breakdown (e.g., hydrolysis).
Water Content Karl Fischer Titration High moisture can accelerate degradation.
Compliance and Application

The EPA has determined that studies using its Accelerated Storage Stability protocol can provide sufficient information for regulatory determinations on the storage stability of pesticides, and it is encouraged as an alternative to standard guideline studies [3]. While this is for pesticides, the scientific principles are transferable to other chemicals like novel psychoactive substances for forensic and research purposes.

Critical Handling & Safety Context

This compound is an extremely potent synthetic opioid, and its handling requires extreme caution.

  • Extreme Potency: this compound is estimated to be 504 times more potent than morphine for its more active trans-isomer [2]. This poses a severe risk of accidental overdose, including through dermal exposure or inhalation of powder.
  • Novel Psychoactive Substance (NPS): It is classified as an NPS, and its exact toxicological profile is not fully understood. It may interact with other receptors (e.g., serotonin receptors), which can complicate toxic effects [4].
  • Legal Status: this compound is an internationally controlled substance and was first seized on the illicit market in 2013 [2]. All research must comply with local regulations concerning controlled substance handling and documentation.

Troubleshooting Common Scenarios

Here are potential issues and investigative steps based on the stability framework:

Problem Potential Causes Investigative Actions
Loss of Potency Chemical degradation (hydrolysis, oxidation). Analyze for known degradants via LC-MS. Confirm storage temperature was consistently maintained.
Formation of Precipitate Degradation products exceeding their solubility. Identify the precipitate. Check if the solvent system is appropriate for long-term storage.
Discoloration of Solution Light-induced degradation or oxidation. Conduct a study with light protection. Test for oxidative degradants.
Variability in Experimental Results Unstable source material leading to inconsistent dosing. Perform a full stability assay on the batch of this compound used in the experiments.

References

overcoming analytical challenges with chiral BDPC compounds

Author: Smolecule Technical Support Team. Date: February 2026

Techniques for Chiral Analysis & Troubleshooting

For chiral drug development, the absolute configuration of a molecule is crucial as it directly determines its biological activity. The main analytical challenges involve separating enantiomers and accurately determining their structure and purity [1] [2]. The table below summarizes the core techniques, their primary applications, and key parameters.

Technique Primary Use Key Chiral Selector Examples Key Advantage Inherent Limitation / Challenge
Vibrational Circular Dichroism (VCD) [1] Absolute configuration assignment; Diastereomeric impurity detection. (Technique does not use a separate selector) Can distinguish between all 64 possible stereoisomers of a compound with 6 chiral centers; Can identify and quantify impurities from a single spectrum. Requires sophisticated DFT calculations for interpretation.
High-Performance Liquid Chromatography (HPLC) [3] [4] Analytical & preparative separation; Purity check. Cellulose/amylose derivatives (e.g., 3,5-dimethylphenyl-carbamate) [3] Excellent resolution, high sensitivity, and broad applicability [3]. Chiral stationary phases can be expensive; Method development can be time-consuming.
Capillary Electrophoresis (CE) [3] High-efficiency analytical separation; Chiral discrimination studies. Cyclodextrins, Crown ethers [3] Very high separation efficiency; Rapid analysis times; Minimal sample consumption [3]. Generally not preparative; Can be less robust than HPLC.
Chiral Derivatization [3] Enantioseparation on standard (non-chiral) HPLC columns. MPA (for NMR config. assignment) [4], DBD-APy [3] Allows use of standard equipment. Requires a functional group for derivatization; Extra steps introduce potential for error.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in chiral method development.

Poor or Inadequate Enantioseparation
  • In HPLC: Screen different chiral stationary phases (CSPs). The selectivity of cellulose-based CSPs can differ significantly from amylose-based ones [3]. Systematically modify the mobile phase by adding acids, bases, or varying the ratio of organic solvents like alcohol or acetonitrile to optimize interactions.
  • In CE: The choice and concentration of the chiral selector are critical. Screen different selectors like cyclodextrins ((\alpha), (\beta), (\gamma)) and their chemically modified versions (e.g., sulfated, carboxymethylated) [3]. Adjust the concentration, pH, and ionic strength of the background electrolyte, and consider using additives like methanol or urea.
Issues with Peak Shape (Tailing or Broadening)
  • Check for Silanol Interactions (HPLC): Especially for basic compounds, tailing can occur due to interactions with acidic silanol groups on the silica-based stationary phase. Add a low concentration (e.g., 0.1%) of an amine modifier like diethylamine to the mobile phase to suppress these interactions.
  • Optimize Sample Solvent (HPLC & CE): The solvent used to dissolve the sample should be weaker than the mobile phase/running buffer. If the solvent is too strong, it can cause peak distortion. Re-dissolve your sample in the mobile phase or a weaker solvent whenever possible.
  • Reduce Sample Load (HPLC & CE): Overloading the column or capillary is a common cause of peak broadening and loss of resolution. Perform a loadability study by injecting decreasing amounts of the sample to see if peak shape improves.
Difficulty in Absolute Configuration Assignment
  • Use a Complementary Technique: If electronic circular dichroism is inconclusive, employ Vibrational Circular Dichroism. Compare the experimental VCD spectrum with the spectrum calculated using Density Functional Theory for the proposed absolute configuration. A match between experimental and theoretical spectra allows unambiguous assignment [1].
  • Apply NMR-based Methods: For secondary alcohols, use Riguera's method. Derivatize the chiral alcohol with both (R)- and (S)- enantiomers of (\alpha)-methoxyphenylacetic acid (MPA) to form diastereomeric esters. Analyze the (^1)H NMR spectra of both derivatives; the sign distribution of the chemical shift differences ((\Delta\delta^{RS})) reveals the absolute configuration [4].

Detailed Experimental Protocols

Protocol 1: Chiral Resolution by HPLC (Adapted from [4])

This protocol describes the preparative separation of enantiomers, as used for nitropropranolol derivatives.

  • Objective: To resolve the enantiomers of a racemic mixture on a preparative scale.
  • Materials & Equipment:
    • HPLC System: Preparative HPLC system (e.g., WATERS 2535 Quaternary Gradient).
    • Column: Preparative chiral column (e.g., Kromasil 5-Amycoat, 150 x 21.2 mm, 5 µm).
    • Detector: UV/Vis Detector (e.g., WATERS 2489).
    • Solvents: HPLC-grade n-hexane, ethanol, and isopropanol.
  • Procedure:
    • Sample Preparation: Dissolve the racemic mixture in an appropriate solvent (e.g., ethanol) at a suitable concentration for preparative injection.
    • Method Development/Screening: Develop or identify a method using a mobile phase such as n-hexane/ethanol/isopropanol. The exact ratio and additives need to be optimized for your specific compound.
    • Purification: Inject the sample and collect the peaks corresponding to each enantiomer separately in a fraction collector.
    • Analysis & Purity Check: Analyze the collected fractions using the same chiral method on an analytical column to confirm enantiopurity ((ee > 98%) is achievable) [4].
    • Concentration: Remove the solvents under reduced pressure using a rotary evaporator to obtain the pure enantiomers.
Protocol 2: Absolute Configuration Assignment by Riguera's Method (Adapted from [4])

This protocol determines the absolute configuration of a chiral secondary alcohol.

  • Objective: To assign the absolute configuration of a chiral secondary alcohol via NMR spectroscopy.
  • Materials & Equipment:
    • Chiral Derivatizing Agent (CDA): Both (R)-(-)- and (S)-(+)-(\alpha)-methoxyphenylacetic acid (MPA).
    • Coupling Reagents: e.g., DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
    • NMR Solvent: Deuterated chloroform (CDCl(_3)) or dimethyl sulfoxide (DMSO-(d_6)).
    • Instrumentation: NMR spectrometer.
  • Procedure:
    • Derivatization (R-MPA Ester): React a sample of the pure, chiral alcohol with (R)-MPA in the presence of DCC and a catalytic amount of DMAP in an inert solvent like dichloromethane. Monitor the reaction by TLC. Upon completion, work up the reaction and purify the resulting (R)-MPA ester derivative.
    • Derivatization (S-MPA Ester): Repeat step 1 using (S)-MPA to obtain the (S)-MPA ester derivative.
    • NMR Analysis: Acquire (^1)H NMR spectra for both the (R)- and (S)-MPA derivatives under identical conditions.
    • Data Analysis & Assignment:
      • Identify the NMR signals for the protons on the two substituents (L1 and L2) attached to the chiral carbon in both spectra.
      • For each proton, calculate the chemical shift difference: (\Delta\delta^{RS} = \delta_R - \delta_S).
      • According to Riguera's model, the signs of these (\Delta\delta^{RS}) values will follow a specific spatial pattern around the chiral center, allowing you to deduce its absolute configuration as either R or S [4].

Workflow and Relationship Diagrams

The following diagrams, created with Graphviz, illustrate the logical workflows for technique selection and configuration assignment.

G Start Start: Chiral Compound Analysis Q1 Primary Goal? Start->Q1 Sep Separate & Purify Enantiomers Q1->Sep Preparative Config Determine Absolute Configuration Q1->Config Analytical Q2 Available sample amount & purity? Sep->Q2 Q3 Compound has a secondary alcohol? Config->Q3 HPLC HPLC with Chiral Stationary Phase Q2->HPLC Adequate CE Capillary Electrophoresis (CE) with Chiral Selector Q2->CE Limited / Trace VCD VCD with DFT Calculation Q3->VCD No NMR NMR with Chiral Derivatization (e.g., MPA) Q3->NMR Yes

Diagram 1: Technique Selection Workflow. This chart guides the selection of an appropriate analytical method based on the primary goal and sample properties.

G cluster_1 Step 1: Derivatization cluster_2 Step 2: NMR Analysis cluster_3 Step 3: Configuration Assignment R_Alcohol Pure Chiral Alcohol Enantiomer R_Ester (R)-MPA Ester (Derivative A) R_Alcohol->R_Ester  Reaction with  DCC/DMAP S_Ester (S)-MPA Ester (Derivative B) R_Alcohol->S_Ester  Reaction with  DCC/DMAP R_MPA (R)-MPA R_MPA->R_Ester S_MPA (S)-MPA S_MPA->S_Ester NMR_A ¹H NMR Spectrum of Derivative A R_Ester->NMR_A NMR_B ¹H NMR Spectrum of Derivative B S_Ester->NMR_B Calc Calculate ΔδRS (δ_R - δ_S) for L1/L2 protons NMR_A->Calc NMR_B->Calc Model Apply Riguera's Sign Distribution Model Calc->Model Result Absolute Configuration Assigned Model->Result

Diagram 2: Absolute Configuration Assignment via NMR. This workflow outlines the three key stages of determining configuration using Riguera's method, from derivatization to final assignment [4].

References

optimizing receptor binding assays for high affinity ligands

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Assay Problems

Here are answers to frequently encountered problems, their likely causes, and recommended solutions.

Problem Possible Causes Recommended Solutions
No/Low Assay Window Incorrect instrument setup; Wrong emission filters (TR-FRET); Development reaction issue (Z'-LYTE) [1]. Verify instrument setup and filter configuration per manufacturer guides; Test development reaction with controls [1].
High Background Signal Non-specific binding (NSB); Inadequate washing; Contaminated reagents; Plate reading issues [2]. Include/optimize block step with effective blocking buffer; Ensure thorough washing; Read plate immediately after stop solution [2].
High Signal Variation Pipetting errors; Improper reagent mixing; Bubbles in wells; Contaminated buffers [2]. Check pipette calibration; Mix reagents thoroughly; Centrifuge plate to remove bubbles; Use fresh buffer solutions [2].
Poor/No Specific Binding Radioligand concentration too high; Incorrect buffer conditions; Receptor degradation [3]. Use radioligand at or below its Kd value; Optimize buffer (divalent cations, pH, protease inhibitors); Use fresh, validated receptor preps [3].
Inconsistent Results Between Labs Differences in compound stock solution preparation [1]. Standardize protocols for compound solubilization and storage; Use common reference compounds.

Key Parameters for Assay Optimization

Successful assay development relies on systematically optimizing key reagents and conditions. The table below summarizes critical parameters based on the Assay Guidance Manual [3].

Parameter Optimization Goal Key Considerations
Radioligand >80% specific binding at Kd concentration; <10% of added radioligand bound [3]. Use high-specific activity ligand; Confirm binding affinity (Kd) in your system; Concentration should be at or below Kd for competition assays.
Receptor Preparation Stable, specific signal; Minimal degradation. Use consistent source (membranes, purified); Determine optimal protein concentration (1-20 μg/well); Include protease inhibitors if needed.
Assay Buffer Maximize specific signal, minimize NSB. Common: HEPES or Tris (25-100 mM), pH 7.0-7.5; Additives: MgCl2, CaCl2>, NaCl to activate receptor; BSA (0.1%) to reduce NSB.
Incubation Time & Temp Reach steady-state binding. Perform kinetic experiment to determine time to equilibrium; Room temperature is standard for HTS.
Separation Method (Filtration) Efficiently separate bound/free ligand with low NSB. Use cold wash buffer; Optimize wash volume and number of washes; Choose appropriate filter material (e.g., GF/B, GF/C).
Detection Method (SPA) Maximize signal-to-background, minimize NPE. Select bead type (e.g., WGA, PEI) that captures receptor but not ligand; Balance bead and radioligand concentration to avoid NPE [3].

Experimental Protocols for Development

Here are detailed methodologies for key optimization experiments.

Protocol 1: Determining Optimal Receptor and Radioligand Concentrations

This protocol helps establish a robust signal for Scintillation Proximity Assays (SPA) [3].

  • Plate Selection: Use 96- or 384-well plates suitable for your detector. Non-binding surface (NBS) plates are recommended to minimize radioligand sticking [3].
  • Reaction Setup: In a buffer like HEPES (pH 7.4) with 0.1% BSA, set up a matrix of reactions with varying receptor concentrations (e.g., 1-20 μg/well) and radioligand concentrations (e.g., 0.1x to 10x the estimated Kd).
  • Define Controls:
    • Total Binding: Radioligand + receptor + SPA beads.
    • Non-Specific Binding (NSB): Radioligand + receptor + SPA beads + a high concentration (e.g., 1 μM) of unlabeled competitor.
    • Background (Non-Proximity Effect): Radioligand + SPA beads only (no receptor).
  • Assay Execution: Add reagents, incubate at room temperature with shaking until equilibrium (60 min typical). Centrifuge plates briefly to settle beads. Count in a microplate scintillation counter.
  • Data Analysis: Calculate Specific Binding = Total Binding - NSB. The optimal condition is where Specific Binding is >80% of total binding and <10% of the added radioligand is bound [3].
Protocol 2: Kinetic Experiment to Establish Equilibrium Time

This protocol ensures the assay is read after binding reaches steady-state [3].

  • Setup: Prepare a master mix with receptor, radioligand (at Kd concentration), and SPA beads.
  • Time Course: Dispense the mix into multiple wells. For each time point (e.g., 15, 30, 60, 90, 120 minutes), stop the reaction by centrifugation and read the plate, or use separate plates for each time point.
  • Analysis: Plot specific binding vs. time. The time point where the signal plateaus is the minimum required incubation time for future assays.

The workflow below summarizes the key steps in developing and optimizing a receptor binding assay.

G Start Start Assay Development R1 Define Assay Goal Start->R1 R2 Select Detection Format (SPA, Filtration, FP) R1->R2 R3 Characterize Reagents (Radioligand Kd, Receptor Activity) R2->R3 Opt Optimize Assay Conditions R3->Opt P1 Radioligand & Receptor Concentration Opt->P1 Key Parameters P2 Buffer & Incubation Conditions Opt->P2 Key Parameters P3 Separation Step (If applicable) Opt->P3 Key Parameters Val Validate Assay Performance (Z' > 0.4, SD window > 2) Val->Opt Fail End Assay Ready for HTS Val->End Pass P1->Val P2->Val P3->Val

Principles for High-Affinity Ligand Assays

When working with high-affinity ligands, pay special attention to:

  • Radioligand Purity and Stability: Degradation can significantly reduce specific binding. Use fresh stocks and check radiochemical purity regularly [3].
  • Receptor-Ligand Stability: For very high-affinity interactions, equilibrium may take longer to reach. Conduct thorough kinetic experiments [3].
  • Separation Efficiency: In filtration assays, high-affinity binding may be more susceptible to dissociation during washing. Optimize wash speed and use cold buffer to stabilize the complex [3].

References

troubleshooting solubility issues with bromadol hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Bromadol HCl

The table below summarizes the key physical and chemical properties of this compound (base form) identified in the search results. This information is fundamental for understanding its behavior in experimental conditions.

Property Value / Description Notes
Systematic Name trans-4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] [2] [3] Also known as BDPC.
CAS Number 77239-98-6 (base); 70895-01-1 (HCl salt) [1] [2]
Molecular Formula C₂₂H₂₈BrNO [1] [2] [4]
Molar Mass 402.37 g·mol⁻¹ [2] [4]
Form Neat solid (base); White powder (HCl salt) [2] [4]
Melting Point 208–210 °C (HCl salt) [1]
Boiling Point 488.8±45.0 °C (Predicted, base) [2] [4]
Density 1.28±0.1 g/cm³ (Predicted, base) [2] [4]
pKa 14.83±0.40 (Predicted, base) [2] [4]
Storage -20°C [2]

Suggested Experimental Approach for Solubility Profiling

Since specific solubility data is unavailable, you may need to determine it empirically. Here is a generalized methodology for solubility screening, adapted from the techniques used in the study of Triethylamine hydrochloride [5].

Workflow for Solubility Determination

The following diagram outlines the key stages of the experimental process for determining solubility:

Start Start Solubility Profiling Prep Prepare Saturated Solution (Excess solute in solvent) Start->Prep Equil Equilibration (Constant temperature with stirring) Prep->Equil Sample Sample Withdrawal & Filtration (Use syringe filter) Equil->Sample Analyze Analyze Concentration (Gravimetric, HPLC, etc.) Sample->Analyze Repeat Repeat at Different Temperatures Analyze->Repeat

Detailed Methodology
  • Materials and Preparation:

    • Analytical Standard: Use this compound HCl with a known high purity (≥98%) [2] [4].
    • Solvent Selection: Begin with a panel of common pure solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate) covering a range of polarities.
    • Equipment: Use sealed vials or vessels to prevent solvent evaporation. A constant-temperature water bath or incubator shaker is essential.
  • Saturation and Equilibration (The Static Method) [5]:

    • Add an excess amount of this compound HCl to a known volume of each solvent.
    • Agitate the mixtures continuously in a temperature-controlled environment. A wide temperature range (e.g., 278.15 K to 318.15 K) is recommended.
    • Allow the systems to reach solid-liquid equilibrium, which may take several hours or days. Confirm equilibrium by measuring concentration at consecutive time intervals until it stabilizes.
  • Sampling and Analysis:

    • Once equilibrium is reached, allow the undissolved solid to settle or use a temperature-controlled centrifuge.
    • Withdraw a portion of the clear supernatant liquid. Pre-warm or pre-cool the syringe and filter to prevent crystallization during the process.
    • Quantification: The gravimetric method is common: evaporate the solvent from a known mass of the clear solution and weigh the residual solute [5]. Alternatively, use HPLC or UV-spectrophotometry for analysis.

Frequently Asked Questions

What is the primary hazard associated with handling this compound HCl? this compound is an extremely potent synthetic opioid. Its trans-isomer is estimated to be 504 times more potent than morphine [1] [2]. The primary hazard is life-threatening respiratory depression, even upon exposure to microgram quantities. It is intended only for research or forensic applications and is not for human use [2] [4].

How should I safely handle this compound in the lab?

  • Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety goggles. Conduct all handling within a certified fume hood or biological safety cabinet to prevent inhalation of aerosols.
  • Engineering Controls: Use procedures to control electrostatic charging of the powder to avoid dispersion [6].
  • Hygiene: Avoid all hand-to-mouth/eye contact and strictly prohibit eating, drinking, or smoking in areas where the chemical is handled.

The compound does not dissolve as expected in my initial solvent. What should I do?

  • Verify Temperature: Confirm your experimental temperature is accurately controlled and above ambient if needed.
  • Check for Degradation: Although the TEA·HCl study showed crystal form stability across solvents [5], verify the chemical stability of this compound HCl under your experimental conditions.
  • Expand Solvent Screen: Broaden your screening to include a wider variety of solvent polarities and functional groups. Co-solvent systems (e.g., water-ethanol mixtures) can also be explored.
  • Characterize Solid Form: Analyze the post-experiment solid using techniques like XRD or DSC to rule out solvate formation or polymorphic changes that can alter solubility [5].

References

bromadol potency comparison morphine fentanyl etonitazene

Author: Smolecule Technical Support Team. Date: February 2026

Opioid Potency Comparison

Opioid Reported Potency Relative to Morphine Key Context and Evidence
Bromadol Insufficient quantitative data Characterized as having high efficacy, but specific potency ratio not established in reviewed literature [1].
Morphine 1 (Reference standard) Standard for equianalgesic comparisons [2] [3].
Fentanyl 50-100x (clinical/parent drug) [2] [4] High potency due to high lipophilicity [5] [4].
Etonitazene Extremely high (cAMP assay) Used as reference for maximum system response; one of the most efficacious tested [5].
Isotonitazene ~500x [5] A potent nitazene analog [5].
Carfentanil ~10,000x [1] A potent fentanyl analog [1].

Experimental Data and Protocols

The most detailed mechanistic data for novel synthetic opioids (NSOs) like this compound comes from in vitro functional assays that measure a compound's ability to activate the μ-opioid receptor (MOR) and its downstream signaling pathways [5] [1].

1. Key Signaling Pathways and Molecular Mechanisms

The following diagram illustrates the primary molecular pathways involved in opioid receptor signaling, which are measured by the experimental protocols below.

opioid_signaling Opioid Opioid MOR MOR Opioid->MOR Binds to Gi_Protein Gi_Protein MOR->Gi_Protein Activates Beta_Arrestin Beta_Arrestin MOR->Beta_Arrestin Recruits cAMP_Inhibition cAMP_Inhibition Gi_Protein->cAMP_Inhibition Receptor_Internalization Receptor_Internalization Beta_Arrestin->Receptor_Internalization ERK_Signaling ERK_Signaling Beta_Arrestin->ERK_Signaling Analgesia Analgesia cAMP_Inhibition->Analgesia Primary Effect Respiratory_Depression Respiratory_Depression cAMP_Inhibition->Respiratory_Depression Adverse Effect Tolerance Tolerance Receptor_Internalization->Tolerance Proposed Link Side_Effects Side_Effects ERK_Signaling->Side_Effects Proposed Link

2. Detailed Experimental Protocols

The methodologies below are critical for determining the intrinsic efficacy and potency of novel synthetic opioids, moving beyond basic potency estimates [5].

  • Adenylate Cyclase (cAMP) Inhibition Assay

    • Objective: To measure agonist-induced Gi protein activation via inhibition of forskolin-stimulated cAMP production [5].
    • Workflow:
      • Cell Preparation: Use cells (e.g., HEK293) stably expressing the human MOR.
      • Stimulation & Inhibition: Stimulate cells with forskolin to increase cAMP levels. Co-incubate with the test opioid at varying concentrations.
      • Detection: Use a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify intracellular cAMP levels.
      • Data Analysis: Fit concentration-response data to a nonlinear regression model to determine EC₅₀ (potency) and E_max (efficacy) [5].
  • β-Arrestin2 Recruitment Assay

    • Objective: To quantify agonist-induced recruitment of β-arrestin2 to the activated MOR, a process linked to receptor desensitization and internalization [5].
    • Workflow:
      • Cell Line: Use cells equipped with a assay system (e.g., enzyme fragment complementation).
      • Agonist Application: Incubate cells with the test opioid.
      • Signal Measurement: Detect the complementation signal, which is proportional to β-arrestin2 recruitment.
      • Data Analysis: Generate a concentration-response curve to derive EC₅₀ and E_max for this pathway [5].
  • Receptor Depletion Approach

    • Objective: To account for "receptor reserve" and deduce the true intrinsic efficacy (τ) and functional affinity (Kₐ) of an agonist, which are system-independent parameters [5].
    • Workflow:
      • Receptor Depletion: Pre-treat cells with increasing concentrations of a pseudo-irreversible MOR antagonist (e.g., Methocinnamox, M-CAM) to reduce the number of available receptors.
      • Dose-Response Curves: Perform cAMP or β-arrestin assays on both M-CAM-treated and untreated cells.
      • Global Fitting: Globally fit all concentration-response curves to the Operational Model of Agonism.
      • Output: Derive the transducer ratio (τ), a relative measure of intrinsic efficacy, and the Kₐ [5].

Key Insights for Researchers

  • High Intrinsic Efficacy as a Risk Factor: Research indicates that the high risk of overdose associated with NSOs is linked to their extremely high intrinsic efficacy in Gi protein signaling, rather than functional bias toward the G-protein pathway [5].
  • Data Gaps on this compound: While this compound is recognized as a potent synthetic opioid, a precise quantification of its potency relative to morphine or fentanyl is not available in the current search results. Its characterization is mentioned in reviews but without specific numerical data [1].
  • Importance of τ and Kₐ: For accurate risk assessment and understanding of NSOs, the parameters τ (intrinsic efficacy) and Kₐ (functional affinity) obtained from receptor depletion studies provide a more reliable foundation than EC₅₀ values alone, as they are less dependent on experimental system conditions [5].

References

receptor binding affinity comparison bromadol vs traditional opioids

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Comparison

The table below compares available binding affinity data for bromadol and traditional opioids at the mu-opioid receptor (MOR), the primary target for analgesic and euphoric effects.

Opioid Name Receptor Binding Affinity (Ki, nM) Relative Potency (Morphine = 1) Receptor Action
This compound (trans-isomer) Not quantitatively specified ~504 [1] Full Agonist [1]
Carfentanil Sub-nanomolar [2] ~10,000 [2] [3] Full Agonist
Fentanyl 0.7 - 1.9 [4] 50 - 100 [3] Full Agonist [4]
Morphine 1.02 - 4 [4] 1 [3] [4] Full Agonist [4]
Buprenorphine 0.21 - 1.5 [4] Not directly comparable Partial Agonist [4]
Naloxone 1 - 3 [4] Antagonist Antagonist [4]

Notes on Data Interpretation:

  • Ki Value: The inhibition constant measures binding affinity; a lower Ki indicates higher affinity and typically greater potency [2] [4].
  • Potency Estimates: this compound's potency comes from animal models, with early estimates around 10,000x morphine revised to ~504x for its active trans-isomer using modern techniques [1]. This highlights how methodological advances impact potency estimates.
  • Missing Data: Specific Ki values for this compound from standardized competitive binding assays are not available in the searched literature.

Experimental Protocols for Affinity Assessment

Researchers use several key methodologies to determine the affinity values in the table.

Molecular Docking and Scoring

This computational method predicts binding affinity for uncharacterized compounds.

  • Protein Preparation: A crystallized MOR structure is prepared using software that sets protonation states and performs energy minimization. Key interactions are defined, such as a cation pharmacophore for the ligand's positively charged amine [2].
  • Ligand Docking: Compounds are docked into the binding site using placement algorithms and induced fit protocols to model receptor flexibility [2].
  • Scoring and Validation: Scoring functions evaluate non-covalent interactions to provide a binding energy score. The model is validated by correlating docking scores with experimentally determined binding affinities for known opioids [2].

workflow Start Start: Protein and Ligand Structures Prep Structure Preparation (Set protonation states, energy minimization) Start->Prep Dock Molecular Docking (Triangle Matcher placement, induced fit) Prep->Dock Score Binding Score Calculation (GBVI/WSA scoring function) Dock->Score Validate Model Validation (Correlate scores with experimental Ki) Score->Validate Output Output: Predicted Binding Affinity Validate->Output

Competitive Binding Assays

These experimental assays quantitatively measure a compound's ability to displace a reference ligand.

  • Radioligand Binding: Membranes containing MOR are incubated with a radioactively labeled opioid antagonist and increasing concentrations of the test drug (this compound, morphine, etc.) [2] [5].
  • Measurement: The assay measures how effectively the test drug competes with and displaces the radioligand.
  • Data Analysis: Data is used to calculate the inhibitory constant (Ki), which represents the binding affinity [2].

Mechanism of Action and Signaling Pathways

This compound and traditional opioids primarily exert effects through the MOR, a G-protein coupled receptor (GPCR).

  • Receptor Activation: Agonist binding causes conformational change, triggering GDP/GTP exchange on the Gα subunit and dissociation of Gα and Gβγ subunits [5] [6].
  • Cellular Signaling: This initiates key signaling events:
    • Inhibition of Adenylate Cyclase: Reduced cAMP production [5] [6].
    • Stimulation of Potassium Efflux: Gβγ opens G protein-gated inwardly rectifying K+ (GIRK) channels, causing hyperpolarization [5] [6].
    • Inhibition of Calcium Influx: Gβγ suppresses voltage-gated Ca2+ channels, reducing neurotransmitter release [5].
  • Net Effect: Combined signaling leads to neuronal hyperpolarization and reduced pain transmission [5] [6] [7].

signaling cluster_pathways Key Signaling Effects Agonist Opioid Agonist (e.g., this compound) MOR Mu-Opioid Receptor (MOR) Agonist->MOR GProtein Inhibitory G-protein (Gi/o) MOR->GProtein Effectors Effector Pathways GProtein->Effectors AC Inhibition of Adenylyl Cyclase (AC) ↓ cAMP production K Stimulation of Potassium Channels (GIRK) Cell hyperpolarization Ca Inhibition of Voltage-gated Ca²⁺ Channels ↓ Neurotransmitter release

Key Implications for Research

The extreme potency of synthetic opioids like this compound presents significant research and public health challenges.

  • High Potency Equals High Risk: this compound and fentanyl analogs pose severe overdose risks due to narrow safety margins; tiny dosage errors can cause life-threatening respiratory depression [2] [3].
  • Challenges for Regulation: The ease of creating new synthetic opioids with slight structural modifications complicates legislative scheduling, creating a "cat and mouse" dynamic [2] [3].
  • Computational Tools are Crucial: Rapid computational methods like molecular docking are vital for early risk assessment of new, uncharacterized compounds when traditional experimental data is lacking [2] [8].

References

BDPC efficacy comparison μ-opioid receptor G protein vs arrestin signaling

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of μ-Opioid Receptor Agonists

Agonist G Protein Signaling (Potency/Efficacy) β-Arrestin Recruitment (Potency/Efficacy) Signaling Bias Factor (G protein vs. β-arrestin) Key In Vivo Observations (vs. Morphine)

| TRV130 (Oliceridine) [1] | Potent agonist [2] | Minimal recruitment [2] | ~3-fold preference for G protein [3] | Robust antinociception [2] Comparable respiratory depression in humans [3] [2] | | PZM21 [2] | Potent Gi activator [2] | Minimal β-arrestin 2 recruitment [2] | N/A | Analgesia in hot-plate test [2] Similar respiration depression & tolerance [3] [2] | | Buprenorphine [4] | Potently activates Gαi2 & GαoA [4] | Fails to recruit β-arrestins significantly [4] | Remarkable bias for G protein [4] | Significantly less respiratory depression [3] | | Morphine (Unbiased Reference) [2] [4] | Activates both Gαi2 & GαoA potently [4] | Recruits β-arrestin 1 & 2 as partial agonist [4] | Unbiased [2] | Analgesia Respiratory depression, constipation, tolerance |

Experimental Protocols for Characterizing Bias

The data in the table above is generated through established in vitro assays that quantify signaling pathway activation.

  • [35S]GTPγS Binding Assay [2] [4]: This is a classical, widely used method to measure G protein activation.

    • Membrane Preparation: Cell membranes expressing the MOR are isolated.
    • Reaction Setup: Membranes are incubated with the test agonist and [35S]GTPγS, a non-hydrolyzable radioactive analog of GTP.
    • G Protein Activation: Agonist binding stimulates the receptor to promote GDP/GTP exchange on the Gα subunit, leading to [35S]GTPγS incorporation.
    • Detection: The bound radioactivity is measured via scintillation counting, serving as a direct indicator of G protein activation efficacy and potency [2] [4].
  • β-Arrestin Recruitment Assays (e.g., PathHunter) [2] [4]: These cell-based assays use enzyme fragment complementation to detect the interaction between MOR and β-arrestin.

    • Cell Line Engineering: A cell line (often CHO or HEK293) is engineered to stably express the MOR linked to one fragment (e.g., the small enzyme fragment, EA) of β-galactosidase.
    • β-Arrestin Expression: The same cell line is engineered to express β-arrestin linked to the complementary enzyme fragment (e.g., the larger protein acceptor fragment, PK).
    • Agonist Stimulation & Complementation: Upon agonist stimulation, β-arrestin is recruited to the activated MOR, forcing the two enzyme fragments into proximity and forming a functional β-galactosidase enzyme.
    • Signal Detection: The functional enzyme catalyzes a chemiluminescent substrate, and the resulting light signal is quantified, reflecting the level of β-arrestin recruitment [2] [4].

Key Signaling Pathways and Workflow

The following diagram illustrates the core signaling pathways of the MOR and the key experiments used to differentiate them.

MOR_Signaling μ-Opioid Receptor (MOR) Signaling Pathways and Key Assays cluster_pathways Signaling Pathways cluster_assays Key Experimental Assays MOR MOR G_Protein_Pathway G Protein Pathway (Analgesia, Respiratory Depression?) MOR->G_Protein_Pathway Activates Arrestin_Pathway β-Arrestin Pathway (Receptor Regulation, Tolerance?) MOR->Arrestin_Pathway Recruits GTPgS_Assay [35S]GTPγS Binding Assay G_Protein_Pathway->GTPgS_Assay Measures Arrestin_Assay PathHunter β-Arrestin Recruitment Assay Arrestin_Pathway->Arrestin_Assay Measures Agonist Agonist Agonist->MOR

Interpretation and Current Scientific Consensus

The development of G protein-biased MOR agonists stems from a hypothesis that G protein signaling mediates analgesic effects, while β-arrestin signaling is responsible for adverse effects like respiratory depression and constipation [1]. However, recent evidence challenges this simple dichotomy.

  • Conflicting Evidence: While some early studies in β-arrestin 2 knockout mice showed reduced respiratory depression and constipation [1], subsequent research using more refined genetic models found that respiratory depression and constipation are primarily mediated by G protein signaling [3] [1]. Mice with phosphorylation-deficient MORs that cannot recruit β-arrestin still experience strong respiratory depression [3].
  • Role of Intrinsic Efficacy: The improved safety profile of some biased agonists like TRV130 may be due to their low intrinsic efficacy (ability to produce a maximal response) rather than their signaling bias per se [3]. Low-efficacy partial agonists like buprenorphine produce less respiratory depression, consistent with this view [3].
  • Clinical Reality: The first FDA-approved G protein-biased agonist, Oliceridine (TRV130), demonstrates that bias alone does not fully eliminate side effects. Clinical trials found it caused comparable respiratory depression to morphine, though it may have a lower probability of occurrence [3] [2].

References

structural activity relationship bromadol analogs halogen substitution

Author: Smolecule Technical Support Team. Date: February 2026

Halogen Substitution in Drug Design

The incorporation of halogen atoms, particularly chlorine and fluorine, is a common strategy in medicinal chemistry to fine-tune the properties of drug candidates [1]. The effects can be summarized as follows:

Halogen Key Impacts on Drug Properties & Common Rationale for Use
Fluorine (F) Modulates pKa of neighboring groups; improves metabolic stability and bioavailability; affects lipophilicity (increases for aromatics, decreases for aliphatics); has a small steric profile similar to hydrogen [1].
Chlorine (Cl) Serves as a bioisostere for a methyl group; alters metabolism to block undesirable oxidation; enhances binding affinity through steric effects and halogen bonding; offers well-established, cost-effective synthetic routes [1].

A concrete example of this principle is found in thyroid hormone receptor agonists. Replacing the 3,5-dimethyl groups of sobetirome with chlorine or bromine resulted in analogs (JD-21 and JD-20) with significantly increased potency, both in cellular assays and in vivo. This increase is potentially explained by a halogen bonding interaction between the ligand and a backbone carbonyl in the receptor [2].

Bromadol and Novel Synthetic Opioids (NSOs)

This compound is a potent synthetic opioid that was initially developed for pharmaceutical research but has now emerged as a novel psychoactive substance (NPS) [3].

  • Origin and Status: this compound (also referred to as BDPC) is a structurally unique opioid developed by the Upjohn Company. Interest in it has been increasing on the illicit drug market, and it is recommended to be closely monitored [3].
  • Critical Role of Stereochemistry: A key point highlighted in the literature is that this compound and many related compounds are chiral molecules. Their stereochemistry has a large effect on their potency, meaning that detection and activity studies must consider the specific configuration of the molecule [3].

Unfortunately, the search results do not contain specific experimental data (e.g., binding affinity, functional activity) or a detailed SAR table comparing different halogenated analogs of this compound.

Suggested Experimental Pathways

Based on standard practices in the field and the information available, the following diagram outlines a potential workflow for profiling a compound like this compound and its analogs.

Start Candidate Compound (e.g., this compound Analog) Synth Synthesis & Chiral Resolution Start->Synth InVitro In Vitro Profiling Synth->InVitro Sub1 Receptor Binding Assays (MOR, KOR, DOR) InVitro->Sub1 Sub2 Functional Assays (cAMP, β-arrestin) InVitro->Sub2 InVivo In Vivo Evaluation Sub1->InVivo Sub2->InVivo Sub3 Antinociception (Hot plate, tail flick) InVivo->Sub3 Sub4 Side Effect Profile (Respiratory depression) InVivo->Sub4

Key experimental protocols referenced in the search results include:

  • In Vitro Transactivation Assay: A common method to measure potency involves transfection of cells with a receptor and a reporter gene. For instance, a lipofectamine-based transfection in HEK293 cells can be used to determine the EC50 values for receptor-mediated transactivation [2].
  • In Vivo Gene Induction: The potency of a compound can be confirmed in live animals by measuring its ability to induce the expression of a target gene. For example, the induction of the Hairless (Hr) gene in the mouse brain can be quantified via qPCR and used to calculate an in vivo EC50 [2].

References

comparative metabolic profile bromadol vs U-47700 AH-7921

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Bromadol vs. U-47700 & AH-7921

The table below summarizes the available data on these synthetic opioids. Please note that specific quantitative data on this compound's human metabolism and pharmacokinetics is lacking in the current literature.

Feature This compound (BDPC) U-47700 AH-7921
Chemical Class Arylcyclohexylamine [1] N-substituted benzamide [2] [3] [4] N-substituted benzamide [3]
Primary Target μ-opioid receptor (MOR) [1] μ-opioid receptor (MOR) [2] [4] μ-opioid receptor (MOR) [3]
Potency (vs. Morphine) Highly potent; ~500x (later studies) [1] ~7.5x to 10x [2] [4] ~0.8x (analgesic properties) [3]

| Known Metabolites | Information not available in searched literature | Primary Pathway: Mono- and di-desmethylation [2]. Activity: Desmethyl metabolites show negligible opioid receptor affinity [2]. | Information not available in searched literature | | Analytical Detection | Information not available in searched literature | LC-MS/MS in biological fluids [2]. Serum concentrations: 10–250 μg/L (intoxicated) to 100–1500 μg/L (fatal overdose) [2]. | Information not available in searched literature |

Experimental Insights and Methodologies

Research on these compounds often involves specific experimental models to determine their pharmacological profile and metabolic fate.

  • Pharmacological Activity Assays: A key methodology for assessing the functional activity of novel synthetic opioids involves cAMP accumulation assays in cell lines engineered to express the human μ-opioid receptor (hOPRM1) [5] [6]. Cells are stimulated with forskolin to increase cAMP levels, and the ability of an opioid agonist to suppress this cAMP production is measured, generating an EC50 value (half-maximal effective concentration). This validates the compound's potency and efficacy at the human receptor [5] [6].

  • Metabolic Identification: For U-47700, its metabolic pathway was identified through in vitro or in vivo studies followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis [2]. This approach allows researchers to separate, detect, and characterize metabolites based on their mass and fragmentation patterns.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway activated by these μ-opioid receptor agonists and a general workflow for their experimental characterization.

G Agonist Agonist MOR μ-Opioid Receptor (MOR) Agonist->MOR Gi Gᵢ Protein MOR->Gi AC Adenylyl Cyclase (AC) Inhibition Gi->AC cAMP ↓ cAMP Production AC->cAMP Effects Analgesia Euphoria Respiratory Depression cAMP->Effects Compound Novel Synthetic Opioid Assay In Vitro Functional Assay (cAMP accumulation in hOPRM1+ cells) Compound->Assay Metab Metabolic Identification (LC-MS/MS analysis) Compound->Metab Analysis Data Analysis (Potency, Efficacy, Metabolite ID) Assay->Analysis Metab->Analysis

Research Implications and Data Gaps

The emergence of these compounds presents significant challenges and highlights areas for further research.

  • Detection Challenges: U-47700 and its analogs are not detected by standard toxicology screens, complicating clinical and forensic analysis [4]. Advanced techniques like LC-MS/MS are required [2].
  • Stereochemistry Matters: The potency of these compounds is highly dependent on their three-dimensional structure (stereochemistry) [3]. For example, the trans-(1R,2R) isomer of U-47700 is the active form [2]. Analytical methods must be capable of distinguishing between different stereoisomers.
  • Significant Data Gap on this compound: While this compound is noted for its extreme potency, peer-reviewed literature lacks detailed studies on its human metabolic profile, pharmacokinetics, and specific analytical markers for its detection [1] [3]. This represents a critical knowledge gap for forensic and clinical toxicology.

References

in vitro functional comparison bromadol hydromorphone fentanyl

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative In Vitro Functional Comparison

The following table summarizes the experimental data for the three opioids, with hydromorphone used as the reference compound in the study [1] [2].

Potency (EC₅₀) and Efficacy (Eₘₐₓ) at the µ-Opioid Receptor (MOR)

Compound Potency (EC₅₀) in Gᵢ Protein Recruitment Efficacy (Eₘₐₓ) in Gᵢ Protein Recruitment (vs. Hydromorphone) Potency (EC₅₀) in β-arrestin2 Recruitment Efficacy (Eₘₐₓ) in β-arrestin2 Recruitment (vs. Hydromorphone)
Bromadol 1.89 nM [1] > 2.6-fold higher [1] [2] 1.89 nM [1] ≥ 1.3-fold higher [1] [2]
Hydromorphone Used as reference compound [1] 1.0 (Reference) [1] Used as reference compound [1] 1.0 (Reference) [1]
Fentanyl 1.35 nM (Binding Affinity, Kᵢ) [3] Information not available in the study 1.35 nM (Binding Affinity, Kᵢ) [3] Information not available in the study

Key insights from the data:

  • This compound is an extremely potent and highly efficacious MOR agonist, surpassing the reference agonist hydromorphone in both G protein and β-arrestin2 pathways [1] [2].
  • Fentanyl's high analgesic potency is linked to its high lipophilicity, which allows for rapid penetration into the central nervous system, rather than an exceptionally high binding affinity [3] [4].
  • The study found that none of the evaluated opioids, including those in the table, showed significant bias toward either the G protein or β-arrestin2 signaling pathway [1].

Experimental Methodology

The comparative data was generated using a standardized in vitro bio-assay system to ensure a direct and reliable comparison [1] [2].

  • Assay System: Two closely related assays monitoring the recruitment of either mini-Gᵢ protein or β-arrestin2 to the activated µ-opioid receptor (MOR).
  • Core Principle: The assays measured the activation of the MOR by detecting the interaction between the receptor and these key intracellular signaling molecules upon agonist stimulation.
  • Reference Compound: Hydromorphone was used as the reference agonist in both assays, and all efficacy (Eₘₐₓ) values are reported relative to its performance [1].

The diagram below illustrates this experimental workflow and the downstream signaling pathways involved.

architecture Agonist Opioid Agonist (e.g., this compound, Fentanyl, Hydromorphone) MOR µ-Opioid Receptor (MOR) Agonist->MOR GI mini-Gi Protein MOR->GI Recruitment Barr2 β-arrestin2 MOR->Barr2 Recruitment Response1 G protein-mediated Effects (Analgesia, Sedation?) Response2 β-arrestin2-mediated Effects (Internalization, Signaling) Assay In Vitro Functional Assay Detection Signal Detection

Implications for Research

  • High-Potency Threat: this compound's exceptional in vitro potency and efficacy highlight a significant public health risk, as its emergence in the illicit drug market could lead to a high incidence of unintentional overdose [1] [5].
  • Beyond Fentanyl: This systematic characterization of "non-fentanyl" opioids is crucial for forensic and clinical toxicology, providing much-needed reference data for identifying and treating overdoses caused by these emerging substances [1].
  • Signaling Insights: The finding that these opioids are not significantly biased agonists suggests that their distinct in vivo profiles (e.g., this compound's extreme potency) may be more related to their pharmacokinetic properties (absorption, distribution, metabolism) rather than selective signaling at the MOR [1].

References

BDPC selectivity profile μ-opioid vs delta kappa receptors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Opioid Receptor Selectivity

Opioid receptors are primarily G-protein coupled receptors (GPCRs) classified into three main types: Mu (MOR), Delta (DOR), and Kappa (KOR) [1] [2]. A fourth related receptor, NOP (Nociceptin/Orphanin FQ Peptide receptor), is often considered a non-opioid branch of the family due to its distinct pharmacology [2].

Functional selectivity or biased signaling refers to the phenomenon where different drugs binding to the same receptor can activate different downstream signaling pathways with varying efficiencies [3] [1]. For example, one KOR agonist might preferentially activate one signaling pathway (like JNK), while another activates a different one (like ERK), leading to different physiological effects [3].

Experimental Protocols for Profiling Selectivity

To establish a selectivity profile like the one you require for BDPC, researchers use a suite of standardized laboratory experiments. The key methodologies are summarized below.

Method Core Objective Key Outcome Measures
Radioligand Binding Assays [4] Measure binding affinity and selectivity for receptor subtypes Dissociation constant (Ki), half maximal inhibitory concentration (IC50)
cAMP Inhibition Assay [3] [1] [4] Assess functional activity via canonical Gi/Go protein pathway Potency (EC50), Intrinsic Activity (Emax, % of max. inhibition)
Kinase Phosphorylation Assays [3] Investigate biased signaling via non-canonical pathways (e.g., MAPK) Activation of kinases (e.g., ERK, JNK); measured via Western blot or ELISA
β-arrestin Recruitment Assays [1] [5] Probe pathway associated with receptor desensitization and side effects Level of β-arrestin recruitment compared to G-protein signaling

Opioid Receptor Signaling Pathways

The following diagram illustrates the core signaling pathways activated when an agonist like a potential drug candidate binds to an opioid receptor. Differential activation of these pathways is the basis for functional selectivity.

opioid_signaling Agonist Agonist OR Opioid Receptor (MOR/DOR/KOR) Agonist->OR Gi Gαi/o Protein OR->Gi 1. GTP Exchange Kinases MAPK Pathway (ERK, JNK, p38) OR->Kinases Various Mechanisms Arrestin β-arrestin Recruitment OR->Arrestin Receptor Phosphorylation by GRKs AC Adenylyl Cyclase (AC) Gi->AC 2. Inhibition Gbg Gβγ Subunits Gi->Gbg Dissociation cAMP ↓ cAMP Production AC->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA K GIRK Potassium Channel Gbg->K Activation Ca2 N-type VG Calcium Channel Gbg->Ca2 Inhibition Hyperpol Neuronal Hyperpolarization K->Hyperpol Ca2_in ↓ Ca²⁺ Influx Ca2->Ca2_in NT ↓ Neurotransmitter Release Ca2_in->NT Arrestin->OR Receptor Internalization & Desensitization

The cellular effects of opioid receptor activation ultimately lead to the observed physiological responses, which vary by receptor type.

Receptor Type Primary Endogenous Ligand Key Physiological Effects (Agonist)
Mu (MOR) β-endorphin, Endomorphins [1] [2] Analgesia, Respiratory Depression, Euphoria, Constipation, Dependence [1] [6] [5]
Delta (DOR) Enkephalins [1] [2] Analgesia (esp. chronic pain), Antidepressant-like effects, Reduced GI motility [1] [6]
Kappa (KOR) Dynorphins [1] [2] Analgesia, Dysphoria, Diuresis, Sedation [3] [1]

How to Proceed with BDPC Profiling

Since the compound "BDPC" was not identified in the scientific literature on opioid receptors, here are some suggestions for your research:

  • Verify the Compound: Double-check the compound's name or identifier. "BDPC" may be an internal code, a common name for a different compound, or a recently discovered ligand not yet widely covered in the literature.
  • Consult Specialized Databases: Search in specialized pharmacological databases like the IUPHAR/BPS Guide to Pharmacology (GtoPdb) [2] or commercial bioassay databases (e.g., PubChem) using the compound's exact chemical structure or standard numeric identifiers (like InChIKey or SMILES).
  • Review Patent Literature: New chemical entities are often first disclosed in patent applications. A search through major patent offices (USPTO, WIPO, EPO) might yield relevant pharmacological data.

References

×

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

401.13543 Da

Monoisotopic Mass

401.13543 Da

Heavy Atom Count

25

UNII

G8HCJ9R4VZ

Wikipedia

BDPC

Dates

Last modified: 04-14-2024

Explore Compound Types